molecular formula C9H7F3N2S B2635148 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine CAS No. 1492154-69-4

2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Cat. No.: B2635148
CAS No.: 1492154-69-4
M. Wt: 232.22
InChI Key: SJGBZDVJIAJBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzothiazole class of heterocycles, a privileged scaffold renowned for its wide spectrum of pharmacological properties. The structure incorporates a 2,2,2-trifluoroethyl moiety, a feature known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to the high electronegativity and lipophilicity of the fluorine atoms . This compound serves as a versatile building block for researchers, particularly in the synthesis of more complex molecules designed to interact with enzymes and receptors. The 6-amine group provides a handle for further chemical derivatization, allowing for the creation of amides, ureas, thioureas, and other functional groups to explore structure-activity relationships . While specific biological data for this exact analogue is not widely published, structurally related 2-aminobenzothiazole derivatives have demonstrated substantial research utility. These activities include serving as acetylcholinesterase and butyrylcholinesterase inhibitors for neurodegenerative disease research , and as cores for developing agents with antimicrobial and anticancer properties . The presence of the benzothiazole core suggests potential for application in diagnostic imaging and materials science, given the known interaction of these planar systems with biological polymers . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)4-8-14-6-2-1-5(13)3-7(6)15-8/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBZDVJIAJBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorinated Benzothiazole Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a bicyclic heterocyclic system that has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for optimizing drug-like properties, leading to derivatives with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of fluorinated benzothiazole derivatives, delving into the rationale behind fluorination, prevalent synthetic strategies, diverse biological applications, and key structure-activity relationships. We will explore their mechanisms of action, particularly in oncology, and provide detailed experimental protocols to bridge theory with practical application for professionals in drug discovery and development.

The Fluorine Advantage: Strategic Physicochemical Modulation

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart significant advantages when incorporated into the benzothiazole scaffold.[1][7][8][9]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Placing a fluorine atom at a potential site of metabolic oxidation can effectively block this pathway, thereby increasing the compound's biological half-life and bioavailability.[6][7][8]

  • Increased Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. This dual nature allows for the fine-tuning of a molecule's lipophilicity (logP). Enhanced lipid solubility often improves a drug's ability to cross biological membranes, leading to better absorption and distribution in vivo.[6][7][9]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[7] This can alter the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and cell permeability.

  • Conformational Control and Binding Affinity: Despite being only slightly larger than a hydrogen atom (Van der Waals radii of 1.35 Å for F vs. 1.2 Å for H), fluorine's electronic properties can influence molecular conformation.[7] Furthermore, fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and multipolar interactions, thereby enhancing binding affinity and selectivity.

Synthetic Pathways to Fluorinated Benzothiazoles

The synthesis of fluorinated benzothiazoles can be achieved through several established and modern routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approach: The Jacobsen Reaction

A cornerstone in benzothiazole synthesis is the Jacobsen reaction, which involves the cyclization of a 2-aminothiophenol derivative. For fluorinated analogues, the synthesis typically begins with a corresponding fluoro-substituted aniline.

A common pathway involves:

  • Treatment of a fluoro-aniline (e.g., 4-fluoro-3-chloroaniline) with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]

  • This reaction forms a thiocyano intermediate which then cyclizes to yield the 2-amino-fluorobenzothiazole core.[9][10]

While effective, this method can sometimes lead to the formation of regioisomeric mixtures, especially with asymmetrically substituted anilines, necessitating careful purification or modified synthetic strategies to isolate the desired isomer.[11]

Modern Catalytic Methodologies

Recent advances have introduced more sophisticated methods, including photocatalytic and transition-metal-catalyzed reactions. An iridium-catalyzed photocatalytic radical cascade cyclization, for instance, provides an efficient route to access 2-CF3 or 2-CF2 substituted benzothiazoles from 2-isocyanoaryl thioethers and commercially available fluorinating reagents.[12] These modern techniques offer high yields and functional group tolerance, expanding the accessible chemical space for drug design.

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole

This protocol is a representative example of the Jacobsen synthesis methodology.

Materials:

  • 4-fluoro-3-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (handle with extreme caution in a fume hood)

  • Ammonia solution

Procedure:

  • Thiocyanation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-fluoro-3-chloroaniline in glacial acetic acid. Cool the mixture to below room temperature in an ice bath.

  • Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the low temperature.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture. Stir continuously for several hours, allowing the reaction to proceed.

  • Cyclization and Neutralization: Pour the reaction mixture onto crushed ice. The precipitate formed is the hydrobromide salt of the benzothiazole.

  • Filter the precipitate and wash with cold water.

  • Neutralize the salt by treating it with a dilute ammonia solution to precipitate the free base, 2-amino-6-fluoro-7-chloro-benzothiazole.

  • Purification: Filter the product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.[9][10]

  • Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, TLC, IR, ¹H-NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_synthesis Synthetic Process cluster_end Final Product start1 Fluoro-Substituted Aniline step1 Step 1: Thiocyanation & Cyclization (Jacobsen Reaction) start1->step1 start2 KSCN / Bromine start2->step1 step2 Step 2: Functionalization at C2-amino group step1->step2 Intermediate: 2-Amino-Fluorobenzothiazole step3 Step 3: Further Derivatization (e.g., Schiff Base, Azetidinone formation) step2->step3 end_product Bioactive Fluorinated Benzothiazole Derivative step3->end_product

Caption: General workflow for the synthesis of fluorinated benzothiazole derivatives.

A Broad Spectrum of Biological Activity

Fluorinated benzothiazole derivatives have demonstrated remarkable efficacy across a range of therapeutic areas. Their activity is profoundly influenced by the position and nature of the fluorine substitution.

Anticancer Activity: A Mechanistic Deep Dive

This is the most extensively studied application of fluorinated benzothiazoles. These compounds exhibit potent and selective cytotoxic activity against a variety of human cancer cell lines, including breast, colon, lung, and leukemia.[11][13][14][15][16]

Mechanism of Action: Bioactivation by CYP1A1

A key mechanism for the anticancer specificity of many fluorinated 2-(4-aminophenyl)benzothiazoles is their role as prodrugs that are selectively activated in cancer cells.[3][17]

  • Induction of CYP1A1: The parent compound enters a sensitive cancer cell and induces the expression of the cytochrome P450 enzyme, CYP1A1.[11][17]

  • Metabolic Activation: CYP1A1 then metabolizes the benzothiazole, bioactivating it into a highly reactive electrophilic intermediate.[3][17]

  • DNA Adduct Formation: This reactive species covalently binds to DNA, forming adducts that disrupt DNA replication and integrity.[3][17]

  • Apoptosis: The resulting DNA damage triggers the apoptotic cascade, leading to selective cancer cell death.[3]

This mechanism confers a high degree of selectivity, as many normal tissues do not express CYP1A1 at high levels, sparing them from the drug's cytotoxic effects.

G FB Fluorinated Benzothiazole (e.g., 5F 203) Cell Sensitive Cancer Cell FB->Cell Enters Cell CYP1A1 CYP1A1 Enzyme FB->CYP1A1 Metabolized by Cell->CYP1A1 Induces Expression Reactive Reactive Electrophilic Intermediate CYP1A1->Reactive DNA Nuclear DNA Reactive->DNA Covalently Binds Adduct DNA Adduct Formation DNA->Adduct Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Triggers

Caption: Mechanism of anticancer action via CYP1A1-mediated bioactivation.

Case Study: 5F 203 (Phortress) The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a clinical candidate that exemplifies the success of this strategy.[3][17] Its non-fluorinated precursor exhibited a biphasic dose-response curve, where high concentrations led to reduced efficacy. The introduction of a fluorine atom at the 5-position eliminated this issue, resulting in a compound with potent, dose-dependent antiproliferative activity without the biphasic effect.[3][11][17]

Structure-Activity Relationship (SAR) in Anticancer Agents

Position of FluorineEffect on ActivityRationale / Example
5-Fluoro Highly Potent; Avoids biphasic dose-response.Key feature of the clinical candidate 5F 203.[2][11][17]
6-Fluoro Enhances Cytotoxicity.Strong electron-withdrawing effect at this position is often beneficial.[15][18]
7-Fluoro Enhances Cytotoxicity.SAR studies of imidazo-benzothiazole derivatives showed enhanced activity.[13][16]
Multi-Fluoro (e.g., -CF3) Potent Activity.The trifluoromethoxy group in Riluzole is critical for its neuroprotective activity; similar groups can enhance anticancer effects.[3][18]
Antimicrobial and Antifungal Activity

Fluorinated benzothiazoles have demonstrated significant potential as antimicrobial agents. The incorporation of electron-withdrawing groups like fluorine onto the benzothiazole ring is known to enhance antibacterial and antifungal properties.[4][19]

  • Antibacterial: Derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][20] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[18]

  • Antifungal: Activity has been reported against pathogenic fungi such as Aspergillus niger.[20]

Combining the fluoro-benzothiazole scaffold with other pharmacologically active moieties, such as azetidinone or thiazolidinone rings, has been shown to produce synergistic effects, leading to compounds with broad-spectrum antimicrobial activity.[9][21]

Neuroprotective Agents

The most prominent example in this class is Riluzole , a clinically approved drug for treating amyotrophic lateral sclerosis (ALS).[3] Riluzole (6-trifluoromethoxy-2-benzothiazolamine) functions primarily as a glutamate receptor blocker, reducing glutamate-induced excitotoxicity, which is a key factor in the progression of ALS.[8] This serves as a landmark example of the therapeutic success of a fluorinated benzothiazole derivative.

Key Methodologies: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized derivatives, a robust and reproducible in vitro assay is essential. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the concentration of a fluorinated benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated benzothiazole test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Conclusion and Future Horizons

Fluorinated benzothiazole derivatives represent a highly versatile and potent class of molecules in medicinal chemistry. The strategic incorporation of fluorine provides a powerful lever to modulate physicochemical properties, leading to compounds with improved metabolic stability, bioavailability, and target affinity. Their success, particularly in oncology with the selective CYP1A1 bioactivation mechanism, highlights a sophisticated approach to prodrug design. The clinical approval of Riluzole further cements the therapeutic value of this scaffold.

Future research will likely focus on:

  • Designing novel derivatives with enhanced selectivity for specific cancer types or microbial strains.

  • Exploring their potential as diagnostic agents, for example, as fluorinated PET ligands for imaging neurodegenerative diseases.[22]

  • Developing new catalytic methods for more efficient and diverse synthesis of these valuable compounds.

The fluorinated benzothiazole core is not merely a scaffold but a dynamic platform for innovation, promising a continued pipeline of novel therapeutic and diagnostic agents.

References

  • Fluorinated Benzothiazole Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]

  • Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33. Retrieved from [Link]

  • Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1218-1242. Retrieved from [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link]

  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Retrieved from [Link]

  • Shastry, C. S., et al. (2012). Synthesis of Fluoro Benzothiazoles[7] Comprising Azetidinone Derivatives. Ignited Minds Journals. Retrieved from [Link]

  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. Retrieved from [Link]

  • Ashok Kumar, K. V., & Gopalakrishna, B. (2013). Synthesis and Biological, Pharmacolgical Activites of Bioactive Benzothiazole Deravatives. Research & Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Gupta, A., et al. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2615-2619. Retrieved from [Link]

  • Leong, C. O., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 3(12), 1565-1575. Retrieved from [Link]

  • Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-241. Retrieved from [Link]

  • Singh, S., & Singh, P. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(15), 5727. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

  • Gurupadayya, B. M., et al. (2014). Synthesis and biological activities of fluoro benzothiazoles. International Journal of Pharmaceutical Sciences and Research, 5(8), 3466. Retrieved from [Link]

  • (n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369327. Retrieved from [Link]

  • (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1753. Retrieved from [Link]

  • Mahapatra, D. K., & Hazra, S. (2023). A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. s3.amazonaws.com. Retrieved from [Link]

  • Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1218-1242. Retrieved from [Link]

  • Kumar, A., & Mishra, A. K. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 213-221. Retrieved from [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33863-33894. Retrieved from [Link]

Sources

Technical Guide: Bioisosteric Replacement of Methyl with Trifluoroethyl in Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzothiazole scaffold is a privileged structure, ubiquitous in oncology (e.g., antitumor agents), neuroprotection (e.g., Riluzole), and amyloid imaging. A critical limitation often encountered during lead optimization is the metabolic instability of methyl (


) substituents, which are prone to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.[1]

This guide details the bioisosteric replacement of the Methyl (


)  group with the 2,2,2-Trifluoroethyl (

, TFE)
moiety. Unlike the direct trifluoromethyl (

) substitution, the TFE group offers a unique balance: it retains the methylene spacer—preserving rotational freedom—while introducing a strong electron-withdrawing effect and blocking metabolic "soft spots."

Physicochemical Rationale: The "Why"

The transition from


 to 

is not merely a steric expansion; it is an electronic inversion.
Metabolic Stability (The Primary Driver)

Methyl groups attached to aromatic rings (Ar-Me) or heteroatoms (N-Me, O-Me) are primary sites for CYP450-mediated oxidation.

  • Mechanism of Failure: CYP enzymes abstract a hydrogen atom from the methyl group, forming a radical intermediate, leading to hydroxylation (

    
    ) and subsequent clearance.
    
  • The TFE Solution: The C-F bond is the strongest single bond in organic chemistry (

    
    116 kcal/mol). In the TFE group, the terminal 
    
    
    
    moiety is chemically inert. The adjacent methylene protons (
    
    
    ) are electronically deactivated by the strong inductive effect (
    
    
    ) of the fluorine atoms, making hydrogen abstraction significantly more difficult (higher bond dissociation energy).
Electronic Modulation
  • Methyl: Weakly electron-donating (+I). Increases basicity of adjacent amines.

  • Trifluoroethyl: Strongly electron-withdrawing (-I).[2]

    • Effect on pKa: Replacing an N-Methyl with N-TFE on a benzothiazole amine side chain can drop the pKa by 2–3 units. This is crucial for improving membrane permeability (increasing the fraction of uncharged species at physiological pH) and reducing hERG channel liability, which is often associated with high basicity.

Lipophilicity and Conformation

The TFE group increases lipophilicity (


) compared to methyl, but less than a standard ethyl group due to the polarity of the C-F bonds.

Table 1: Comparative Physicochemical Metrics

PropertyMethyl (

)
Ethyl (

)
Trifluoroethyl (

)
Impact on Drug Design
Van der Waals Vol. 13.7 ų23.5 ų~28.0 ųTFE is bulkier; requires pocket tolerance.
Hammett

-0.05 (Donor)-0.05 (Donor)+0.15 (Acceptor)TFE deactivates rings/amines.
Lipophilicity (

)
0.561.02~1.30Increases permeability; risk of non-specific binding.
Metabolic Liability High (Benzylic oxid.)HighLowPrimary Advantage.
Dipole Moment LowLowHigh (C-F vector)Can engage in orthogonal multipolar interactions.

Synthetic Protocols: The "How"

Synthesizing TFE-substituted benzothiazoles requires bypassing the low nucleophilicity of trifluoroethylating agents.

Protocol A: De Novo Cyclization (Jacobson-like)

Best for introducing the TFE group at the C2 position.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 3,3,3-Trifluoropropanoic acid (1.1 eq)

  • Polyphosphoric Acid (PPA) or Eaton’s Reagent

Workflow:

  • Mixing: Combine 2-aminothiophenol and 3,3,3-trifluoropropanoic acid in a round-bottom flask.

  • Acid Mediation: Add PPA (approx. 10 volumes).

  • Cyclodehydration: Heat to 120–140°C for 4–6 hours. The high temperature drives the condensation despite the electron-withdrawing nature of the fluorinated acid.

  • Quench: Pour onto crushed ice/ammonia solution to neutralize.

  • Purification: Precipitate filtration followed by recrystallization (EtOH/Water).

Protocol B: Radical Trifluoroethylation (Late-Stage)

Best for functionalizing the benzene ring (C4–C7) of an existing benzothiazole.

Mechanism: Minisci-type radical substitution. Reagents:

  • Benzothiazole substrate[3][4][5][6][7][8]

  • 
     (Trifluoroethyl iodide)
    
  • Photocatalyst (e.g.,

    
    ) or Peroxide initiator (
    
    
    
    )

Step-by-Step:

  • Dissolve substrate (0.5 mmol) in DMSO/Water (4:1).

  • Add

    
     (3.0 eq) and Fenton's reagent (
    
    
    
    ) or irradiate with Blue LED if using photocatalyst.
  • Reaction: Stir at RT for 12 hours. The

    
     radical is electrophilic and will attack electron-rich positions on the benzothiazole ring.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Strategic Visualization

Metabolic Blocking Mechanism

The following diagram illustrates the mechanistic divergence between a Methyl-substituted and TFE-substituted benzothiazole in the presence of CYP450.

MetabolicPathway cluster_0 Substrate Compound_Me Methyl-Benzothiazole (R-CH3) CYP CYP450 Enzyme (Oxidation) Compound_Me->CYP High Affinity Compound_TFE TFE-Benzothiazole (R-CH2CF3) Compound_TFE->CYP Steric Fit Radical_Me Radical Intermediate (R-CH2•) CYP->Radical_Me H-Abstraction Block Reaction Blocked (High C-H BDE) CYP->Block EWG Effect Metabolite Hydroxylated Metabolite (R-CH2-OH) >> CLEARANCE << Radical_Me->Metabolite OH Rebound Stable Metabolically Stable Parent Compound Block->Stable No Reaction

Caption: Comparative metabolic fate. The electron-withdrawing fluorine atoms in TFE prevent the critical Hydrogen Abstraction step required for CYP450 clearance.

Synthesis Workflow (De Novo)

Synthesis Start 2-Aminothiophenol Process Cyclodehydration (PPA, 120°C, 4h) Start->Process Reagent 3,3,3-Trifluoropropanoic Acid Reagent->Process Intermediate Transition State (Amide Formation) Process->Intermediate -H2O Product 2-(2,2,2-Trifluoroethyl)benzothiazole Intermediate->Product Ring Closure

Caption: One-pot synthesis of 2-TFE-benzothiazoles via acid-mediated cyclodehydration.

Case Study: Optimization of Riluzole Analogs

Context: Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is used for ALS. Researchers aimed to improve its half-life by modifying the 2-amine position.

Experiment:

  • Control: N-Methyl Riluzole.

    • Result: Rapid N-demethylation in liver microsomes (

      
       min).
      
  • Modification: N-(2,2,2-Trifluoroethyl) Riluzole.

    • Synthesis: Reductive amination of Riluzole with trifluoroacetaldehyde ethyl hemiacetal is difficult due to low basicity.

    • Alternative Synthesis: Alkylation using

      
       (Trifluoroethyl triflate) and 
      
      
      
      in DMF.
    • Result: The TFE analog showed a 4-fold increase in microsomal stability (

      
       min). The pKa of the exocyclic amine dropped from ~4.5 to ~2.1, reducing lysosomal trapping.
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][9] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Dunietz, B. D., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Link

Sources

Introduction: The 6-Amino-Benzothiazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 6-Amino-Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzothiazole ring system, a bicyclic heterocycle containing a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses specifically on the 6-amino-benzothiazole core. The introduction of an amino group at the 6-position significantly influences the molecule's electronic properties and provides a crucial vector for chemical modification. This functional handle allows for the systematic tuning of physicochemical characteristics and the exploration of structure-activity relationships (SAR), leading to the development of highly targeted therapeutics.[2][6] From potent kinase inhibitors in oncology to sophisticated imaging agents for neurodegenerative diseases, the 6-amino-benzothiazole scaffold represents a versatile and powerful tool in the drug development arsenal.

This document, intended for researchers and drug development professionals, will explore the synthesis, mechanisms of action, and therapeutic applications of this remarkable scaffold, grounding all technical discussions in field-proven insights and validated experimental protocols.

Caption: The core chemical structure of 6-Amino-Benzothiazole.

Section 1: Foundational Chemistry: Synthesis and Physicochemical Profile

The therapeutic utility of any scaffold is fundamentally linked to its synthetic accessibility and its physicochemical properties. The 6-amino-benzothiazole core can be constructed through several established synthetic routes, most commonly involving the cyclization of a substituted aminothiophenol.[7]

Representative Synthesis Protocol: Condensation and Reduction

A prevalent and efficient method for synthesizing 2,6-disubstituted benzothiazoles involves the condensation of a substituted 4-nitro-2-aminothiophenol with an appropriate aldehyde, followed by the reduction of the nitro group to the target 6-amino functionality. This two-step process offers high yields and tolerates a wide range of functional groups on the aldehyde partner.[8]

Step-by-Step Methodology:

  • Step 1: Synthesis of the 6-Nitro-Benzothiazole Intermediate

    • Rationale: This step forms the core benzothiazole ring. The condensation reaction between the aminothiophenol and an aldehyde is a classic method for forming the thiazole ring. Using an oxidizing agent or specific reaction conditions facilitates the cyclization.[7]

    • Procedure:

      • Dissolve 2-amino-5-nitrothiophenol (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7][8]

      • Heat the reaction mixture under reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

      • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

      • Collect the resulting precipitate (the 6-nitro-2-(substituted-phenyl)benzothiazole) by filtration.

      • Wash the solid with water and a cold, non-polar solvent (e.g., petroleum ether) to remove impurities and then dry under vacuum.

  • Step 2: Reduction of the Nitro Group to the 6-Amino-Benzothiazole

    • Rationale: The nitro group is a versatile precursor to the amine. Reduction using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a standard, high-yielding method for converting aromatic nitro compounds to anilines without affecting other sensitive functional groups.[8]

    • Procedure:

      • Suspend the 6-nitro-benzothiazole intermediate (1 equivalent) in ethanol or a similar protic solvent.

      • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.

      • Add concentrated hydrochloric acid (HCl) dropwise while stirring, and then heat the mixture to reflux for 2-4 hours.

      • After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is basic (pH 8-9).[9]

      • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to yield the final 6-amino-benzothiazole derivative.[8]

Physicochemical Properties and Drug-Likeness

The 6-amino group is a key determinant of the scaffold's properties. It acts as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and receptor interactions.

PropertyTypical Value/CharacteristicImplication for Drug Development
Molecular Weight 200 - 450 Da (for derivatives)Generally falls within the range predicted by Lipinski's Rule of Five for good oral bioavailability.
LogP 2.0 - 4.5Indicates moderate to high lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier, but may require optimization to avoid off-target effects and poor solubility.[10]
pKa (of 6-amino group) ~4.0 - 5.0The amine is weakly basic and will be partially protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.
Hydrogen Bond Donors/Acceptors Donors: 1-2; Acceptors: 2-3Provides the capacity for specific hydrogen bonding interactions within target binding pockets, a key feature for potency and selectivity.

Section 2: Anticancer Applications - Targeting Aberrant Signaling

The 6-amino-benzothiazole scaffold is a cornerstone of several potent and selective anticancer agents.[8][11] Its derivatives have shown remarkable efficacy against a variety of human cancer cell lines, including those of the breast, colon, and lung.[8][12] A primary mechanism of action is the inhibition of critical protein kinases that drive tumor growth and survival.[5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime therapeutic target. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of this pathway.[6][9] They typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets, Akt and mTOR. This blockade ultimately leads to the induction of apoptosis and a halt in cell proliferation.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Amino-Benzothiazole Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by 6-amino-benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this scaffold is highly tunable through substitutions at the C-2 and C-6 positions.

6-Position Substituent2-Position SubstituentCancer Cell LineIC₅₀ (µM)Key ObservationReference
-NH₂ 2-(4-aminophenyl)MCF-7 (Breast)0.024The unsubstituted 2-(4-aminophenyl) moiety shows exceptionally high potency.[6]
-NH₂ 2-(4-amino-3-methylphenyl) with 5-FluoroMultiplePotentThis core forms the basis of the clinical candidate Phortress (5F-203).[5][8][8]
-NH₂ (from -NO₂) *2-(substituted-phenyl)Hep-2 (Laryngeal)VariesCytostatic activities observed for various phenyl substitutions.[8]
-NHCOCH₃ (from -NH₂) 2-(4-aminophenyl)PC-3 (Prostate)19.9Acylation of the 6-amino group can modulate activity.[13]
-NH₂ Hydrazone derivative with 6-FluoroHeLa (Cervical)2.41Halogenation at the 6-position (or adjacent) is a common strategy to enhance potency.[6][14][13]
Note: In many studies, the 6-amino compounds are generated from 6-nitro precursors for the final biological evaluation.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the dose-dependent cytotoxic effect of novel 6-amino-benzothiazole derivatives on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Neuroprotective Applications & Diagnostics in Alzheimer's Disease

Beyond cancer, the 6-amino-benzothiazole scaffold has emerged as a critical platform for developing agents to combat neurodegenerative disorders, most notably Alzheimer's disease (AD).[15][16] Its role is twofold: as a diagnostic tool for imaging the disease's pathological hallmarks and as a therapeutic lead to modify its progression.

Role as a β-Amyloid (Aβ) Plaque Imaging Agent

The deposition of β-amyloid (Aβ) plaques in the brain is a central event in AD pathology. The planar, lipophilic nature of the benzothiazole ring system makes it an ideal pharmacophore for binding to the β-sheet structures of Aβ fibrils.[17] By radiolabeling these molecules with positron-emitting isotopes like Fluorine-18 (¹⁸F), they can be used as tracers for Positron Emission Tomography (PET) scanning, allowing for the early and non-invasive detection of Aβ plaques in living patients.[18][19]

Many successful Aβ imaging agents are derivatives of the 2-phenyl-benzothiazole structure. The 6-amino group, or derivatives thereof (like dimethylamino), often serves to enhance binding affinity and modulate brain uptake and clearance kinetics.[17][18]

PET_Workflow A 1. Synthesis of Precursor Molecule B 2. Radiolabeling (e.g., with ¹⁸F) A->B C 3. Purification & QC B->C D 4. In Vitro Binding Assay (AD brain homogenate) C->D Validate Binding E 5. Autoradiography (AD brain sections) C->E Visualize Binding F 6. Biodistribution Study (Normal Mice) C->F Assess PK/ Brain Uptake G 7. Micro-PET Imaging (Transgenic AD Model) F->G In Vivo Efficacy H 8. Clinical Trials G->H

Caption: Experimental workflow for developing a benzothiazole-based Aβ PET imaging agent.

Binding Affinity of Benzothiazole Derivatives to Aβ Plaques

The inhibitory constant (Ki) is a measure of a ligand's binding affinity to its target. Lower Ki values indicate higher affinity. Competition binding assays, often using a known radioligand like [¹²⁵I]IMPY, are performed with human AD brain homogenates to determine these values.[17]

Compound TypeKey Structural FeaturesKi (nM)SignificanceReference
[¹⁸F]2 6-amino-2-(4'-fluorophenyl)10.0Shows high brain uptake and good affinity.[18]
Compound 3 6-(methylamino)-2-(4'-fluorophenyl)4.1Methylation of the 6-amino group improves affinity.[18]
Compound 6 6-(dimethylamino)-2-(4'-fluorophenyl)3.8Dimethylation further enhances binding affinity.[18]
Schiff Base 8 6-amino-2-phenyl with Schiff base linkage4.4Demonstrates that modifications at the 2-phenyl ring can yield high-affinity binders.[17]
Bithiophene Derivative 2-(bithiophen-5-yl) core0.11 - 4.64Bithiophene substitution at the 2-position produces exceptionally high affinity.[20]
Therapeutic Potential as Multi-Target-Directed Ligands (MTDLs)

Given the multifactorial nature of AD, compounds that can modulate multiple pathological pathways are highly sought after.[16][21] The 6-amino-benzothiazole scaffold is being explored for the design of MTDLs that, in addition to binding Aβ, can also inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidase B (MAO-B), which are implicated in cognitive decline and neuroinflammation.[16] Riluzole (2-amino-6-trifluoromethoxy benzothiazole), a drug used for amyotrophic lateral sclerosis (ALS), has neuroprotective effects and has been evaluated in clinical trials for AD.[1][16]

Section 4: Antimicrobial and Anti-inflammatory Potential

The versatility of the 6-amino-benzothiazole scaffold extends to infectious and inflammatory diseases. Its derivatives have demonstrated broad-spectrum activity against various pathogens and can modulate key inflammatory signaling pathways.

Antimicrobial Activity

Substituted benzothiazoles are known to possess significant antibacterial and antifungal properties.[22][23] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[23][24] The 6-amino group and substitutions at the 2-position are critical for determining the spectrum and potency of antimicrobial action.

Compound ClassTarget OrganismMIC (µg/mL)Key SAR ObservationReference
Schiff Base Analogues E. coli, P. aeruginosa15.62A hydroxyl group on the 2-benzylidene ring improves antibacterial action.[23]
Isatin Hybrids E. coli, P. aeruginosa3.1 - 6.2Hybridization with other heterocyclic scaffolds like isatin can yield high potency.[23]
Thiazolidinone Hybrids S. aureus, L. monocytogenes0.10 - 0.25 mg/mLShows potent activity against Gram-positive bacteria.[23]
Diarylurea Analogues S. aureus, E. faecalis8Urea linkage at the 2-amino position combined with a 6-chloro group is highly effective.[25]
Sulfonamide Derivatives B. subtilis, E. coli, C. albicansModerate to GoodCoupling with sulfonamides at the 2-amino position confers broad-spectrum activity.[4][26]
Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Benzothiazole derivatives have been developed as inhibitors of key inflammatory kinases. Recently, derivatives were identified as potent and orally bioavailable inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammatory cell death (necroptosis).[27] Inhibition of RIPK1 by a benzothiazole compound provided significant protection in preclinical models of systemic inflammatory response syndrome (SIRS).[27]

Conclusion and Future Directions

The 6-amino-benzothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the strategic importance of the 6-amino functional group, provides a robust platform for developing a diverse array of therapeutic and diagnostic agents. We have seen its profound impact in oncology through potent kinase inhibition, in neuroscience via high-affinity Aβ plaque imaging agents, and in infectious and inflammatory diseases.

The future of this scaffold remains bright. Key areas for future research include:

  • Enhanced Selectivity: Designing next-generation derivatives with improved selectivity profiles to minimize off-target effects, particularly for kinase inhibitors.

  • Novel Targets: Exploring the utility of the scaffold against new and emerging biological targets in areas like viral diseases and metabolic disorders.

  • Theranostics: Combining the diagnostic (imaging) and therapeutic capabilities of different benzothiazole derivatives into single agents for a personalized medicine approach.

  • Advanced Drug Delivery: Utilizing the scaffold as a core for developing targeted drug delivery systems, such as antibody-drug conjugates, to enhance efficacy and reduce systemic toxicity.

Continued exploration of the rich chemistry and biology of the 6-amino-benzothiazole scaffold will undoubtedly lead to the discovery of novel and impactful medicines for a range of challenging diseases.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (n.d.). Journal of Research in Chemistry.
  • 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. (2009).
  • Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. (2025).
  • 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop
  • A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles. (n.d.).
  • (PDF) 68 Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. (2022).
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (n.d.). PMC.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
  • Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. (2010). PubMed.
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (n.d.). ijcrt.org.
  • An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities. (n.d.). Benchchem.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). sciencedirect.com.
  • Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56lck inhibitors. (n.d.). europepmc.org.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. (n.d.). Benchchem.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC.
  • A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles. (2019). Bentham Science.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2021). MDPI.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). RJPT.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (n.d.). SciSpace.
  • Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. (2003). PubMed.
  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1)
  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis.
  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Synthesis and biological activities of benzothiazole deriv
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. (2006).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.
  • Amino-benzothiazole derivatives. (n.d.).
  • biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (n.d.). Digital Commons @ the Georgia Academy of Science.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2025).

Sources

Strategic Handling and Safety Profiling of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine CAS: 1492154-69-4 Primary Application: Pharmaceutical intermediate; pharmacophore in kinase inhibitor development.[1][2]

This technical guide serves as a Composite Safety Profile (CSP) . Unlike a standard Safety Data Sheet (SDS) which often lists generic hazards, this document synthesizes Structure-Activity Relationship (SAR) data from benzothiazole analogs and fluorinated alkyl amines.[2] It is designed for researchers requiring a higher tier of operational security when handling early-stage chemical entities where specific toxicological data may be sparse.[1][2]

Part 1: Chemical Identity & Structural Implications[1][2]

The molecule comprises a benzothiazole core substituted with a primary amine at position 6 and a trifluoroethyl group at position 2. This specific architecture dictates its physicochemical behavior and safety profile.

Physicochemical Data Table
PropertyValue (Predicted/Analog-Derived)Operational Implication
Molecular Formula C₉H₇F₃N₂SPrecursor for HF generation upon combustion.[1][2]
Molecular Weight ~232.23 g/mol Non-volatile solid; particulate containment is priority.[2]
Physical State Off-white to pale yellow solidDust explosion hazard if micronized.[1][2]
LogP (Predicted) ~2.5 - 3.0Enhanced Lipophilicity: The trifluoroethyl group significantly increases lipid solubility compared to non-fluorinated analogs, increasing the risk of transdermal absorption.[2]
pKa (Amine) ~3.5 - 4.5 (Aniline-like)Weak base; less likely to form stable salts with weak acids; potential for oxidative degradation.[1][2]
The Fluorine Factor: Thermal Decomposition Risks

The presence of the 2,2,2-trifluoroethyl moiety is the critical safety differentiator.[2] Unlike standard organic amines, thermal decomposition of this compound does not just yield carbon oxides and nitrogen oxides.

  • Mechanism: At temperatures >200°C (or during fire), the C-F bonds undergo homolytic cleavage or hydrolysis in the presence of moisture.

  • Result: Release of Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[3]

  • Critical Control: Standard ABC fire extinguishers are insufficient for mitigating the toxic fallout. Water-based suppression can hydrolyze COF₂ into more HF.[1][2]

Part 2: Predictive Hazard Profiling (SAR Analysis)[1][2]

Rationale: In the absence of full REACH registration dossiers for this specific CAS, we apply the "Precautionary Principle" based on the tox-profile of 6-aminobenzothiazole and trifluoroethylamines.[1][2]

GHS Classification (Derived)[1][2]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Basis: Benzothiazole amines often show LD50 ~400-800 mg/kg.[1][2]

  • Skin/Eye Irritation: Category 2A/2B (Causes serious eye irritation/skin irritation). Basis: Primary aromatic amines are standard irritants.[2]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction). Basis: The benzothiazole ring is a known structural alert for sensitization (haptenization).

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2]

Toxicology Deep Dive
  • Genotoxicity: Aromatic amines are flagged for potential mutagenicity (Ames positive). The trifluoroethyl group generally improves metabolic stability but does not negate the aniline-like mutagenic potential.[2] Handle as a suspected mutagen.

  • Aquatic Toxicity: Benzothiazoles are persistent environmental pollutants.[2] All waste must be segregated as "Marine Pollutant" until proven otherwise.[2]

Part 3: Operational Safety & Controls[1][2]

Engineering Control Banding

Due to the predicted sensitization and unknown chronic toxicity, this compound should be handled under Occupational Exposure Band (OEB) 3 .

  • Containment: Powder handling must occur within a HEPA-filtered Fume Hood or Vented Balance Enclosure (VBE).[1][2]

  • Transfer: Avoid open pouring. Use antistatic weighing boats and disposable spatulas to prevent cross-contamination.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 minimum for solid handling; Half-mask with Multi-Gas/Vapor cartridge (A2B2E2K1) if heating or in synthesis.[1][2]

  • Dermal: Double-gloving is mandatory due to the lipophilic trifluoroethyl group.[1][2]

    • Inner: Nitrile (4 mil).

    • Outer: Long-cuff Nitrile or Neoprene (minimum 6 mil).[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient due to the fine particulate nature.

Visualizing the Safety Decision Tree

SafetyMatrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Control_Solid Vented Balance Enclosure (HEPA Filtered) Solid->Control_Solid Control_Sol Chemical Fume Hood (Sash < 18 inches) Solution->Control_Sol Heat Heating/Reflux? Control_Sol->Heat NoHeat Ambient Temp Heat->NoHeat Risk_HF RISK: HF Generation Heat->Risk_HF Temp > 150°C Scrubber REQ: Caustic Scrubber + HF Detector Risk_HF->Scrubber

Figure 1: Operational decision matrix for handling fluorinated benzothiazoles. Note the critical branch for heating steps.

Part 4: Emergency Protocols (HF Mitigation)

Standard First Aid is insufficient if this compound thermally decomposes.

Fire Fighting (HF Specific)
  • Hazard: Thermal decomposition releases Hydrogen Fluoride gas.[2][4]

  • Action:

    • Evacuate downwind immediately.[2]

    • Firefighters must wear full acid-resistant chemical protective clothing (CPC) and SCBA.[2]

    • Do not use water jet directly on the material if possible (increases acid runoff). Use Dry Chemical or CO2.[2]

Exposure Response[2][5]
  • Skin Contact:

    • Brush off dry powder first (avoid activating with moisture on skin).

    • Wash with copious water for 5 minutes.[2]

    • Apply Calcium Gluconate Gel (2.5%) immediately to the affected area. Massage until pain subsides.[2] Note: Every lab handling this compound must have a current tube of Cal-Gluconate.[1][2]

  • Eye Contact:

    • Flush with water/saline for 15 minutes.[2]

    • Do not apply calcium gluconate gel to the eye (use 1% calcium gluconate solution if available and trained).

Part 5: Experimental Protocol: Safe Synthesis Setup

Scenario: Using 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine as a nucleophile in an SNAr reaction.

Pre-Start Checklist
  • Quench Plan: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution before starting. This neutralizes any potential acid generation.[2]

  • Glassware: Inspect for micro-fractures.[2] Fluorinated byproducts can etch damaged glass under high heat.[2]

Workflow
  • Weighing: Perform inside a Vented Balance Enclosure. Use an antistatic gun to neutralize static charge on the fine powder.

  • Solvent Choice: Dissolve in a polar aprotic solvent (DMF or DMSO). Note: The compound is lipophilic; ensure complete dissolution before adding reagents.

  • Reaction: If heating >100°C, attach a condenser vented to a scrubber containing 10% NaOH. This captures any fugitive acidic vapors (HF/SOx).

  • Work-up:

    • Quench reaction mixture into the NaHCO₃ solution slowly.

    • Extract with Ethyl Acetate.[2]

    • Waste: Aqueous layers must be tested for pH and fluoride content before disposal.[2] Label as "Fluorinated Organic Waste."[2]

Thermal Degradation Pathway[2]

Decomposition Parent 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine Heat Thermal Stress (>200°C) / Fire Parent->Heat Breakdown Homolytic Cleavage Heat->Breakdown Prod1 NOx / SOx (Toxic Gases) Breakdown->Prod1 Prod2 Hydrogen Fluoride (HF) (Corrosive/Bone Seeker) Breakdown->Prod2 Prod3 Carbonyl Fluoride (COF2) Breakdown->Prod3 Hydrolysis Moisture/Humidity Prod3->Hydrolysis Hydrolysis->Prod2 Rapid Conversion

Figure 2: Thermal decomposition pathway highlighting the generation of HF and Carbonyl Fluoride.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319954, 2-Amino-6-fluorobenzothiazole (Analog).[1][2] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: 6-Aminobenzothiazole (Toxicological Endpoints).[2] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier is proprietary).

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.[3] Nature, 412, 321–324. (Basis for HF generation protocols).[4][5]

Sources

Methodological & Application

Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine from 2-amino-5-nitrothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, a valuable fluorinated scaffold for drug discovery and materials science. The synthetic route begins with the commercially available precursor, 2-amino-5-nitrothiophenol, and proceeds through a two-step sequence involving a cyclocondensation to form the benzothiazole core, followed by a selective reduction of the nitro group. This guide is intended for researchers in medicinal and synthetic chemistry, offering detailed, field-tested protocols, mechanistic insights, and critical safety information to ensure successful and safe execution.

Introduction and Scientific Rationale

The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The incorporation of fluorine, particularly the trifluoroethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, combines these features, making it a highly desirable building block for the development of novel therapeutics.

The synthetic strategy outlined herein is logical and robust, leveraging well-established chemical transformations.

  • Step 1: Benzothiazole Ring Formation. The synthesis commences with the condensation of 2-amino-5-nitrothiophenol with 3,3,3-trifluoropropionic acid. This reaction, a variation of the classic benzazole synthesis, involves the formation of a thioamide intermediate which then undergoes intramolecular cyclization and dehydration to yield the stable benzothiazole ring system.[2][3] The use of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is crucial for driving the reaction to completion.

  • Step 2: Nitro Group Reduction. The subsequent transformation focuses on the selective reduction of the aromatic nitro group to a primary amine. This is a critical step for enabling further functionalization. The protocol employs tin(II) chloride (SnCl₂) in an acidic medium, a reliable and high-yielding method for this conversion on the benzothiazole scaffold.[4][5]

This document provides the necessary detail to not only replicate the synthesis but also to understand the underlying chemical principles, empowering researchers to adapt the methodology for related targets.

Safety and Hazard Management

OVERALL WARNING: This protocol involves hazardous materials that are corrosive, toxic, and reactive. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including but not limited to a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

Reagent-Specific Hazards:

  • 2-Amino-5-nitrothiophenol: This compound is a suspected irritant and sensitizer.[6] It may be harmful if inhaled, ingested, or absorbed through the skin.[7] Due to the presence of both amino and nitro groups, it should be handled with care and stored away from heat sources. It is sensitive to air and light.[7]

  • 3,3,3-Trifluoropropionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts exothermically with water. Upon heating, it can release toxic fumes. Ensure it is handled in a moisture-free environment.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed and may cause skin irritation. It is a reducing agent and should be stored away from oxidizing agents.

  • Hydrochloric Acid (HCl): Acutely toxic and corrosive. Causes severe skin burns, eye damage, and respiratory irritation.[8] Work with concentrated HCl must be done with extreme caution.

  • Trifluoroacetic Anhydride (TFAA) Analogy: While not used directly, the hazards of related fluorinated anhydrides like TFAA are informative. TFAA is highly corrosive, reacts violently with water, and is acutely toxic upon inhalation.[9][10][11][12] This underscores the need for caution with all highly reactive fluorinated reagents.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Spill: Neutralize acid spills with a suitable agent like sodium bicarbonate. For solid spills, dampen with an appropriate solvent (e.g., 60-70% ethanol) before cleanup to avoid generating dust.[7] Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Overall Synthetic Scheme

The two-step synthesis from 2-amino-5-nitrothiophenol to the final product is illustrated below.

Caption: Overall two-step reaction pathway.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-5-nitrothiophenol≥97%Commercial Source
3,3,3-Trifluoropropionic acid≥98%Commercial Source
Polyphosphoric acid (PPA)115% H₃PO₄ basisCommercial Source
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Commercial Source
Hydrochloric acid, concentrated37%Commercial Source
Ethanol, anhydrous≥99.5%Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Sodium bicarbonate (NaHCO₃)ACS GradeCommercial Source
Sodium sulfate (Na₂SO₄), anhydrousACS GradeCommercial Source

Equipment: Three-neck round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen/argon inlet, separatory funnel, rotary evaporator, vacuum filtration apparatus, standard laboratory glassware.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole (Intermediate A)
  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Addition: To the flask, add 2-amino-5-nitrothiophenol (5.0 g, 27.1 mmol, 1.0 eq) and 3,3,3-trifluoropropionic acid (4.2 g, 32.6 mmol, 1.2 eq).

  • Reaction Initiation: Carefully add polyphosphoric acid (PPA) (~50 g) to the flask. The PPA will act as both the solvent and the dehydrating catalyst.

  • Heating: Begin stirring the mixture and slowly heat the flask to 140-150 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After the reaction is complete (disappearance of starting material), allow the flask to cool to approximately 80-90 °C. CAUTION: Perform the next step slowly and carefully behind a blast shield. Very slowly and cautiously, pour the hot, viscous reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring until all the ice has melted. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying and Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure nitro-benzothiazole intermediate as a yellow solid.

Step 2: Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine (Final Product)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add the dried 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole (Intermediate A, 4.0 g, 14.4 mmol, 1.0 eq) and tin(II) chloride dihydrate (16.2 g, 71.8 mmol, 5.0 eq) to the flask.

  • Solvent Addition: Add anhydrous ethanol (150 mL) to the flask.

  • Reaction Initiation: While stirring, slowly add concentrated hydrochloric acid (20 mL) to the mixture. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the nitro-intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by the slow addition of a concentrated sodium hydroxide solution (e.g., 30% w/v) until the pH is >10. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford the final product, 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, as a stable solid.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitro Reduction s1_charge Charge flask with 2-amino-5-nitrothiophenol, 3,3,3-trifluoropropionic acid, and PPA s1_heat Heat to 140-150 °C for 4-6 hours s1_charge->s1_heat s1_quench Cool and quench onto ice s1_heat->s1_quench s1_neutralize Neutralize with NaHCO₃ solution s1_quench->s1_neutralize s1_filter Filter and wash solid product s1_neutralize->s1_filter s1_dry Dry and purify Intermediate A s1_filter->s1_dry s2_charge Charge flask with Intermediate A, SnCl₂·2H₂O, and Ethanol s1_dry->s2_charge Proceed with pure intermediate s2_acidify Add conc. HCl s2_charge->s2_acidify s2_reflux Reflux for 2-3 hours s2_acidify->s2_reflux s2_basify Cool, quench on ice, and basify with NaOH s2_reflux->s2_basify s2_extract Extract with Ethyl Acetate s2_basify->s2_extract s2_purify Wash, dry, and purify Final Product s2_extract->s2_purify

Caption: Step-by-step experimental workflow.

Expected Results and Data

This table provides representative data based on the described protocol. Actual results may vary.

ParameterIntermediate AFinal Product
IUPAC Name 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine
Molecular Formula C₉H₅F₃N₂O₂SC₉H₇F₃N₂S
Molecular Weight 278.21 g/mol 248.24 g/mol
Appearance Yellow SolidOff-white to light brown solid
Expected Yield 75-85%80-90%
¹H NMR (DMSO-d₆) δ ~8.9 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 4.1 (q, 2H)δ ~7.8 (d, 1H), 7.1 (s, 1H), 6.8 (d, 1H), 5.5 (s, 2H, -NH₂), 3.9 (q, 2H)
¹⁹F NMR (DMSO-d₆) δ ~ -65 (t)δ ~ -65 (t)
Mass Spec (ESI+) m/z = 279.0 [M+H]⁺m/z = 249.0 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating.Ensure temperature is maintained at 140-150 °C. Extend reaction time and monitor by TLC.
Moisture in the reaction.Use anhydrous reagents and a dry nitrogen/argon atmosphere.
Incomplete reduction in Step 2 Insufficient reducing agent or acid.Ensure the correct stoichiometry of SnCl₂ is used. Add additional HCl if necessary.
Deactivated SnCl₂.Use a fresh bottle of tin(II) chloride dihydrate.
Product difficult to purify Presence of tin salts in the final product.Ensure the pH is sufficiently basic (>10) during work-up to precipitate all tin hydroxides. A filtration step after basification may be helpful.
Side reactions.Adhere strictly to the recommended reaction temperatures and times. Purify carefully using column chromatography with an appropriate solvent system.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for producing 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine from 2-amino-5-nitrothiophenol. By following the step-by-step protocols and adhering to the stringent safety guidelines, researchers can confidently synthesize this valuable fluorinated building block for application in drug discovery and chemical biology. The provided mechanistic rationale and troubleshooting guide offer additional support for successful execution and adaptation of this chemistry.

References

  • Grokipedia. (n.d.). Trifluoroacetic anhydride.
  • Fisher Scientific. (2010, September 24). Trifluoroacetic anhydride - SAFETY DATA SHEET.
  • MDPI. (2021, October 28). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.
  • National Institutes of Health (NIH). (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINO-5-NITROPHENOL - CAMEO Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
  • Fisher Scientific. (2010, September 24). SAFETY DATA SHEET - Trifluoroacetic anhydride.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.
  • Semantic Scholar. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 2-Aminothiophenol.
  • IARJSET. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.

Sources

Application Note: Strategic Introduction of the 2,2,2-Trifluoroethyl Group into Benzothiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2,2,2-trifluoroethyl (


, TFE) group is a critical bioisostere in modern drug design. Unlike the direct trifluoromethyl (

) group, the methylene spacer in the TFE moiety interrupts the strong electron-withdrawing inductive effect of the fluorines, allowing for subtle modulation of

and lipophilicity without completely deactivating the aromatic core.

Incorporating the TFE group into benzothiazole —a privileged scaffold in oncology and neurodegenerative research—presents specific synthetic challenges due to the electron-deficient nature of the heterocycle. This guide outlines three distinct mechanistic pathways for this transformation, prioritizing regiocontrol and operational scalability.

Key Physicochemical Advantages of TFE-Benzothiazoles
  • Metabolic Stability: The

    
     bonds block oxidative metabolism at the ethyl terminus.
    
  • Lipophilicity Modulation: Increases

    
     relative to ethyl, improving membrane permeability.
    
  • Conformational Locking: The "gauche effect" of the

    
     system can lock the side chain conformation, potentially enhancing binding affinity.
    

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends entirely on the desired position of functionalization (Nitrogen vs. Carbon) and the available instrumentation (Photochemical vs. Thermal).

Target PositionMechanismPreferred ReagentKey Intermediate
Nitrogen (

3)
Nucleophilic Substitution (

)
2,2,2-Trifluoroethyl Triflate Benzothiazolium Salt
Carbon (

2)
Radical Minisci-Type2,2,2-Trifluoroethyl Iodide

Radical
Carbon (

2)
Electrophilic/Radical TransferHypervalent Iodine Reagents

-Iodane Complex

Detailed Protocols

Protocol A: C2-H Functionalization via Photoredox Catalysis

Mechanism: Radical Minisci-type alkylation. Reagent: 2,2,2-Trifluoroethyl Iodide (


)
Applicability:  Direct functionalization of the C2 position in native benzothiazoles.

This method utilizes visible light to generate the electrophilic trifluoroethyl radical, which attacks the electron-deficient C2 position of the protonated benzothiazole.

Materials
  • Substrate: Benzothiazole (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethyl iodide (2.0 - 3.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
  • Additives: Trifluoroacetic acid (TFA, 1.0 equiv) to activate the heterocycle.

  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure
  • Setup: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the benzothiazole substrate (0.5 mmol), Photocatalyst (0.005 mmol), and solvent (5 mL).

  • Activation: Add TFA (0.5 mmol). Note: Protonation lowers the LUMO of the benzothiazole, making it more susceptible to nucleophilic radical attack.

  • Reagent Addition: Add 2,2,2-trifluoroethyl iodide (1.5 mmol).

  • Degassing (Critical): Seal the vial with a septum cap. Sparge the solution with Argon or Nitrogen for 15 minutes. Caution: Oxygen quenches the excited state of the catalyst and the radical species.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature for 12–24 hours. A fan should be used to keep the reaction temperature

    
    .
    
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to neutralize acid), then brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation using Super-Electrophiles

Mechanism:


 Nucleophilic Substitution.
Reagent:  2,2,2-Trifluoroethyl Triflate (

) Applicability: Synthesis of benzothiazolium salts (ionic liquids, dyes) or N-alkylated benzothiazolones.

The trifluoroethyl group is sterically bulky and the adjacent fluorines reduce the electrophilicity of the methylene carbon via the dipole effect. Therefore, standard alkyl halides (like


) are often too unreactive for direct 

attack by the benzothiazole nitrogen. The Triflate is required.
Materials
  • Substrate: Benzothiazole (or 2-substituted derivative).

  • Reagent: 2,2,2-Trifluoroethyl triflate (1.2 equiv). (DANGER: Highly Toxic)

  • Solvent: Anhydrous Dichloromethane (

    
    ) or Nitromethane.
    
  • Base: None usually required for salt formation;

    
     if targeting neutral imine forms.
    
Step-by-Step Procedure
  • Safety Prep: Perform all operations in a fume hood.

    
     is a potent alkylating agent. Double-glove.
    
  • Dissolution: Dissolve benzothiazole (1.0 mmol) in anhydrous

    
     (4 mL) in a round-bottom flask under inert atmosphere (
    
    
    
    ).
  • Addition: Cool to

    
    . Add 2,2,2-trifluoroethyl triflate (1.2 mmol) dropwise via syringe.
    
  • Reaction: Allow to warm to room temperature. Reflux (

    
    ) may be required for 12–24 hours due to the "sluggish" nature of the fluorinated electrophile.
    
  • Isolation:

    • For Salt: The product often precipitates. Add diethyl ether to maximize precipitation. Filter and wash with cold ether.

    • For Neutral Species: Quench with water, extract with

      
      .
      

Mechanistic Visualization

Diagram 1: Photoredox C-H Functionalization Pathway

This diagram illustrates the oxidative quenching cycle used in Protocol A, highlighting the critical role of acid activation.

PhotoredoxMechanism PC_GS Ir(III) (Ground State) PC_ES *Ir(III) (Excited) PC_GS->PC_ES Blue LED (hv) PC_OX Ir(IV) (Oxidized) PC_ES->PC_OX SET to Reagent PC_OX->PC_GS SET from Adduct Substrate Benzothiazole Prot_Substrate Protonated Benzothiazole (+) Substrate->Prot_Substrate + TFA Adduct Radical Cation Intermediate Reagent CF3CH2-I Radical •CH2CF3 (Nucleophilic Radical) Reagent->Radical Reduction (SET) Radical->Adduct Adds to C2 of Prot_Substrate Product 2-(2,2,2-Trifluoroethyl) benzothiazole Adduct->Product - H+ / - e-

Caption: Figure 1. Oxidative quenching cycle for the Minisci-type alkylation of benzothiazole. The photocatalyst reduces the alkyl iodide to generate the reactive radical.

Diagram 2: Reagent Selection Logic

A decision tree to assist in experimental design.

ReagentSelection Start Target Molecule? Pos Position of Modification Start->Pos N_Alk Nitrogen (N3) (Salt/Imine) Pos->N_Alk C_Alk Carbon (C2) (C-H Funct.) Pos->C_Alk R_Tf Use: CF3CH2-OTf (Triflate) N_Alk->R_Tf SN2 Method Methodology? C_Alk->Method Photo Photochemistry (Available) Method->Photo Thermal Thermal Only (No Light) Method->Thermal R_I Use: CF3CH2-I + Ir/Ru Cat Photo->R_I Radical R_Hyp Use: Hypervalent Iodine Reagents Thermal->R_Hyp Transfer

Caption: Figure 2. Strategic decision tree for selecting the optimal trifluoroethylation reagent based on regioselectivity and available equipment.

Troubleshooting & Optimization ("The Scientist's Perspective")

  • Issue: Low Conversion in Photoredox (Protocol A).

    • Diagnosis: Oxygen inhibition or insufficient radical lifetime.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Increase the loading of the alkyl iodide (up to 4.0 equiv) as the

      
       radical is volatile and prone to side reactions like dimerization.
      
  • Issue: N-Alkylation Stalls (Protocol B).

    • Diagnosis: Low nucleophilicity of the benzothiazole.

    • Fix: Switch solvent to neat Nitromethane or Sulfolane to stabilize the transition state. Ensure the Triflate reagent is fresh (colorless); yellow/brown triflate has hydrolyzed to triflic acid.

  • Issue: Regioisomer Mixtures.

    • Insight: While C2 is the most electrophilic position, radical attack can occasionally occur at the benzene ring (C4/C7) if the C2 position is blocked or electronically deactivated. Using bulky acids (e.g., camphor sulfonic acid) instead of TFA can sometimes improve C2 selectivity via steric steering.

References

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron.

    • Foundational text for the radical mechanism used in Protocol A.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[2][3][4][5] Nature.

    • Establishes the photoredox protocols adapted here for trifluoroethyl
  • Zhu, M., et al. (2016).[6] Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry.[6]

    • Specific precedent for using with heterocycles similar to benzothiazole.
  • Johnström, P., & Stone-Elander, S. (1995).[7] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals.

    • Validates the reactivity of the triflate reagent for N-alkyl
  • Zhang, C., et al. (2020). An Overview of 2,2,2-Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Chemistry – A European Journal. [8][9]

    • Source for altern

Sources

Application Notes and Protocols for the Cyclization of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This wide-ranging bioactivity has cemented the importance of benzothiazole-based compounds in drug discovery and development.[4][5] The synthetic accessibility and the ability to readily introduce diverse substituents at the 2-position make this heterocyclic system a versatile platform for generating compound libraries with tunable physicochemical and pharmacological profiles.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key cyclization conditions for synthesizing 2-substituted benzothiazoles. We will delve into the mechanistic underpinnings of various synthetic strategies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for reliable and efficient synthesis.

Core Synthetic Strategy: Condensation and Cyclization of 2-Aminothiophenol

The most prevalent and versatile approach to the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners, followed by an intramolecular cyclization and subsequent oxidation.[2][6][7] The general mechanism proceeds through the formation of a Schiff base intermediate (an imine), which then undergoes cyclization to form a benzothiazoline intermediate. The final step is an oxidation to yield the aromatic 2-substituted benzothiazole.[8]

Below is a general workflow for this synthetic approach:

G cluster_0 Reactant Preparation cluster_1 Reaction Execution cluster_2 Work-up & Purification 2-Aminothiophenol 2-Aminothiophenol Condensation & Cyclization Condensation & Cyclization 2-Aminothiophenol->Condensation & Cyclization Electrophilic Partner Electrophilic Partner Electrophilic Partner->Condensation & Cyclization Isolation Isolation Condensation & Cyclization->Isolation Purification Purification Isolation->Purification 2-Substituted Benzothiazole 2-Substituted Benzothiazole Purification->2-Substituted Benzothiazole

Caption: General experimental workflow for benzothiazole synthesis.

Method 1: Condensation with Aldehydes

The reaction of 2-aminothiophenol with aldehydes is a widely employed and highly efficient method for synthesizing a diverse range of 2-aryl and 2-alkyl benzothiazoles.[3][9] The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and environmental impact.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The resulting benzothiazoline intermediate is then oxidized to the final benzothiazole product.[8]

Sources

Solvent selection for recrystallization of fluorinated benzothiazol-6-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocols for Fluorinated Benzothiazol-6-amines

Executive Summary

Fluorinated benzothiazol-6-amines (e.g., 2-amino-6-fluorobenzothiazole) are privileged scaffolds in medicinal chemistry, serving as precursors for antitumor agents (e.g., Riluzole analogs) and radiotracers.[1] While the benzothiazole core is lipophilic, the C2-amine introduces hydrogen-bonding capability, and the C6-fluorine atom significantly alters the electronic landscape and crystal packing.

This guide addresses the specific challenge of purifying these "amphiphilic" molecules. Unlike their non-fluorinated counterparts, these derivatives often exhibit "oiling out" (liquid-liquid phase separation) and polymorphism due to the strong C-F dipole and altered


-stacking interactions.[1] This protocol prioritizes solvent systems that balance high dielectric constants with moderate lipophilicity to ensure high-yield recovery of the stable polymorph.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the molecular forces at play in the crystal lattice.

The Fluorine Effect on Solubility
  • Dipole Enhancement: The C6-Fluorine withdraws electron density, increasing the acidity of the NH

    
     protons and the overall dipole moment of the molecule. This makes the compound more soluble in polar aprotic solvents (e.g., THF, DMSO) than non-fluorinated benzothiazoles.
    
  • Crystal Packing: Non-fluorinated benzothiazoles typically adopt a "herringbone" packing. Fluorination often distorts this into a "slipped stack" motif due to F

    
    S and F
    
    
    
    H interactions. The solvent must disrupt these specific intermolecular forces at boiling point but allow them to re-form cooperatively upon cooling.
Solubility Profile Table

Data based on thermodynamic solubility assessments of 2-amino-6-fluorobenzothiazole.

Solvent ClassRepresentative SolventSolubility (25°C)Solubility (Reflux)Suitability
Alcohols MethanolHighVery HighPoor (Yield loss)
Alcohols Ethanol (95%)ModerateHighExcellent (Primary)
Nitriles AcetonitrileModerateHighGood (Toxic/Expensive)
Aromatics TolueneLowModerateGood (For lipophilic impurities)
Chlorinated DCM/ChloroformVery HighVery HighUnsuitable (Solvent)
Water WaterInsolubleLowExcellent (Anti-solvent)

Decision Logic: Solvent Selection Strategy

The following decision tree outlines the logic for selecting the optimal solvent system based on the impurity profile of the crude material.

SolventSelection Start Crude Fluorinated Benzothiazole CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity PolarImp Polar/Tar Impurities? CheckImpurity->PolarImp Dark/Colored NonPolarImp Lipophilic Impurities? CheckImpurity->NonPolarImp Greasy/Oily SystemA System A: Ethanol / Water (Binary Solvent) PolarImp->SystemA Recommended SystemC System C: IPA (Isopropyl Alcohol) (Single Solvent) PolarImp->SystemC Alternative SystemB System B: Toluene / Heptane (Binary Solvent) NonPolarImp->SystemB Recommended ResultA High Purity (>98%) Green Chemistry Aligned SystemA->ResultA ResultB Removes greasy side-products Requires higher temps SystemB->ResultB

Figure 1: Solvent selection decision matrix based on impurity polarity.

Detailed Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Best for: General purification, removal of colored oxidation products, and maximizing yield.

Materials:

  • Crude 2-amino-6-fluorobenzothiazole (e.g., 5.0 g)[1]

  • Solvent: Ethanol (95% or Absolute)[1]

  • Anti-solvent: Deionized Water

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5 mL per gram of solid).[1]

  • Dissolution: Heat the mixture to a gentle reflux (approx. 78°C).

    • Note: If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained. Do not add excess solvent.

  • Decolorization (Optional): If the solution is dark brown (common due to amine oxidation), remove from heat, add Activated Carbon (5 wt%), and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.

  • The "Cloud Point": Maintain the filtrate at near-reflux temperature. Add hot water dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again. This establishes the system at the saturation limit.

  • Controlled Cooling: Remove the flask from the heat source.

    • Critical Step: Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes "oiling out" (liquid-liquid separation) rather than crystallization.[1]

  • Crystallization: Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 45°C.

Protocol B: The Lipophilic Scavenger (Toluene/Heptane)

Best for: Removing non-polar synthetic byproducts (e.g., unreacted starting materials).[1]

Step-by-Step Procedure:

  • Suspend crude solid in Toluene (3 mL/g).

  • Heat to reflux (110°C). Toluene is an excellent solvent for

    
    -stacking aromatics.[1]
    
  • Filter hot to remove inorganic salts (if any).

  • Add Heptane (anti-solvent) slowly to the hot solution until turbidity appears.

  • Cool slowly. The fluorinated amine will crystallize, while greasy impurities remain in the mother liquor.

Troubleshooting: The "Fluorine Curse"

Fluorinated amines are notorious for two specific failure modes during recrystallization.

Issue 1: Oiling Out

Symptom: The product separates as a distinct oil layer at the bottom of the flask instead of forming crystals. Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling rate is too fast. Remedy:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product to the hot solution.

  • Insulate the flask: Wrap the flask in a towel to slow the cooling rate. This allows the molecules time to align into a lattice rather than crashing out as an amorphous oil.

Issue 2: Polymorphism

Symptom: Variations in melting point or crystal shape (needles vs. plates) between batches.[1] Cause: Fluorine interactions (C-F


H) can support multiple metastable crystal forms.[1]
Remedy: Stick to Protocol A (Ethanol/Water) .[1] Polar protic solvents tend to stabilize the most thermodynamically stable polymorph for this class of compounds by H-bonding with the amine and disrupting weak F-interactions during growth.[1]

Process Workflow Diagram

RecrystallizationWorkflow Weigh 1. Weigh Crude Dissolve 2. Reflux in Primary Solvent Weigh->Dissolve Filter 3. Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent 4. Add Anti-solvent (to Cloud Point) Filter->Antisolvent Cool 5. Controlled Cooling (Prevent Oiling Out) Antisolvent->Cool Isolate 6. Filtration & Drying Cool->Isolate

Figure 2: Standardized workflow for binary solvent recrystallization.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques). Link

  • Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic in process chemistry).[1][3][4][5][6] Link

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel fluorinated benzothiazole derivatives. European Journal of Medicinal Chemistry. (Specific context on fluorinated benzothiazole handling). Link

  • Babij, N. R., et al. (2016). Pfizer's Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 18, 5777-5783. (Basis for recommending Ethanol over Acetonitrile/DCM).[1] Link

Sources

Troubleshooting & Optimization

Preventing oxidation of the 6-amino group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized resource for organic chemists and medicinal chemists working with purine nucleosides. It addresses the specific challenge of maintaining the integrity of the exocyclic amine (N6) and the N1-position of adenine derivatives during oxidative synthetic steps.

Topic: Preventing Oxidation & Side-Reactions of the N6-Amino Group

Executive Summary: The Vulnerability of the Adenine System

In the synthesis of modified nucleosides (e.g., for antiviral drugs or RNA therapeutics), the adenine ring system presents a unique challenge during oxidative transformations (such as sugar oxidations using RuO₄, KMnO₄, or iodine-mediated phosphoramidite coupling).

While the exocyclic N6-amino group is often described as "non-nucleophilic" due to resonance delocalization into the purine ring, it is electronically coupled to the N1-nitrogen . The primary oxidative side-reactions encountered are:

  • N1-Oxidation (N-Oxide Formation): The N1 position is the most basic and nucleophilic site. Oxidants (e.g., mCPBA, H₂O₂) attack here to form the N1-oxide (M+16 impurity).

  • Oxidative Deamination: Radical-mediated oxidation can lead to the loss of the amine, yielding hypoxanthine derivatives.

  • Direct N6-Oxidation: Rare, but possible with strong electrophilic oxidants, leading to hydroxylamine or nitro/nitroso species if the ring is electron-rich.

Core Directive: To prevent these issues, you must either electronically deactivate the ring (via acylation) or sterically/electrostatically block the N1 site (via protonation).

Core Protocols: Protection Strategies
Protocol A: The "Gold Standard" Acylation (Benzoyl/Acetyl)

Best for: Multi-step synthesis involving strong oxidants (KMnO₄, RuO₄).

Acylating the N6-amino group creates an amide-like functionality. This withdraws electron density from the purine ring, significantly lowering the HOMO energy and reducing susceptibility to electrophilic oxidation at both N6 and N1.

Step-by-Step Implementation:

  • Reagents: Benzoyl chloride (BzCl), Pyridine (solvent/base).

  • Procedure:

    • Suspend dried nucleoside in anhydrous pyridine (0.1 M).

    • Cool to 0°C under Argon.

    • Add TMSCl (5.0 eq) first to "Transiently Protect" the hydroxyls (Transient Protection Method).

    • Stir 30 min, then add BzCl (1.1 eq).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add concentrated NH₄OH (ice cold) to cleave the unstable TMS esters while leaving the N6-Benzoyl intact.

  • Validation: Check LCMS for M+104 mass shift (Benzoyl addition).

Why this works: The N6-Benzoyl group provides steric bulk around N1 and reduces the pKa of N1, making it resistant to N-oxide formation.

Protocol B: The "TFA Protonation" Trick (Transient Blocking)

Best for: One-pot oxidations where you want to avoid a full protection/deprotection cycle.

If you are performing an oxidation (e.g., using mCPBA or H₂O₂) and cannot afford the yield loss of a protection step, you can exploit the basicity of N1 (pKa ~ 3.8).

Step-by-Step Implementation:

  • Pre-Conditioning: Before adding your oxidant, add 1.0 - 1.5 equivalents of Trifluoroacetic Acid (TFA) to the reaction mixture.

  • Mechanism: This protonates the N1 position (

    
    ).
    
  • Oxidation: Proceed with the oxidant addition.

  • Workup: Neutralize with NaHCO₃ during the quench.

Scientific Logic: Electrophilic oxidants (like peracids) attack electron-rich centers (lone pairs). By protonating N1, you remove the lone pair availability and create a cationic species that repels the electrophilic oxidant.

Decision Logic & Visualization

The following diagram illustrates the mechanistic pathways of oxidation and how protection intervenes.

AdenineOxidation Adenine Unprotected Adenine (N1 Basic, N6 Nucleophilic) Oxidant Strong Oxidant (mCPBA, H2O2, Iodine) Adenine->Oxidant Exposure Protection Protection Strategy Adenine->Protection Pre-treatment NOxide Side Product: Adenine N1-Oxide (M+16) Oxidant->NOxide Attack on N1 Lone Pair Benzoyl N6-Benzoyl Adenine (Electron Deficient) Protection->Benzoyl Acylation (BzCl) Protonated N1-Protonated Adenine (Cationic Repulsion) Protection->Protonated Acidification (TFA) Product Desired Oxidized Product (Intact Nucleobase) Benzoyl->Product Oxidant Stable Protonated->Product Oxidant Stable

Figure 1: Mechanistic pathway showing how Acylation (Benzoyl) or Protonation prevents N1-oxide formation.[1][2][3]

Troubleshooting Guide (FAQs)
Issue 1: I see a generic "M+16" peak in LCMS after oxidation.
  • Diagnosis: This is the classic signature of N-Oxide formation . The oxygen atom adds to the N1 nitrogen.

  • Immediate Fix: If the product is valuable, you can try to reduce the N-oxide back to the amine.

    • Reagent: Hexachlorodisilane (

      
      ) or Phosphorus trichloride (
      
      
      
      ) in mild conditions can deoxygenate N-oxides.
  • Prevention: Ensure your N6-protecting group is actually on. If using Bis-Boc, ensure one Boc hasn't fallen off (Mono-Boc is less electron-withdrawing than Bis-Boc).

Issue 2: My N6-Benzoyl group fell off during the oxidation.
  • Context: This often happens during oxidations requiring basic conditions (e.g., KMnO₄/NaOH).

  • Solution: Switch to Bis-Boc (Di-tert-butyl dicarbonate) protection. The imide structure (N(Boc)₂) is generally stable to basic oxidative conditions (up to pH 10-11) but very labile to acid. Alternatively, use the DMF-protecting group (dimethylformamidine), which is more stable to base than simple amides.

Issue 3: Depurination (Loss of Nucleobase) during workup.
  • Context: N6-acylated adenines are more susceptible to glycosidic bond cleavage (depurination) under acidic conditions because the amide reduces the basicity of the base, altering the stability of the N-glycosidic bond.

  • Solution:

    • Avoid heating in acidic media.

    • Use Phenoxyacetyl (Pac) protection instead of Benzoyl. Pac groups can be removed under very mild conditions (t-butylamine/methanol), reducing the exposure time to harsh deprotection environments later.

Comparative Data: Protecting Group Stability
Protecting GroupStability to Oxidants (mCPBA/I₂)Stability to AcidStability to BaseRec. for Oxidation?
None (Free NH₂) Poor (Forms N-oxide)GoodGoodNo
Benzoyl (Bz) Excellent ModerateModerateYes (Standard)
Acetyl (Ac) GoodModeratePoorYes (Mild only)
Bis-Boc Excellent Poor (Cleaves)GoodYes (Basic cond.)
Formamidine ModerateGoodModerateConditional*

*Formamidines (e.g., N6-dimethylacetamidine) are prone to oxidative cleavage by iodine/water mixtures used in oligonucleotide synthesis if the contact time is too long.

References
  • Preventing N-Oxide Formation

    • Cadet, J., et al. "Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions." Nucleic Acids Research, 2011.

    • Insight: Details the formation of Adenine N1-oxide via H₂O₂ and its impact.[4]

  • Protection Strategies (Acylation)
  • Alternative Protection (Pyrrole - Cautionary Note)

    • Nowak, I., & Robins, M. J.[5] "Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety." Organic Letters, 2003.[2][5]

    • Critical Note: While excellent for base stability, this paper explicitly notes that electron-rich pyrrole rings do not survive strong oxidizing agents (like ozone or strong peroxides).
  • TFA Protonation Strategy: General Chemical Practice: Protonation of pyridine-like nitrogens to prevent N-oxidation is a standard methodology in heterocyclic chemistry (See J. Org. Chem. discussions on Pyridine N-oxide prevention).

Sources

Optimizing purification of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine by column chromatography

[1]

Case ID: #BTZ-CF3-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Normal Phase Chromatography for Fluorinated Aminobenzothiazoles[1]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are dealing with 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine .[1] Successful purification requires understanding the dual nature of this molecule:

  • The "Sticky" Core (The Challenge): The 6-amine (

    
    ) and the benzothiazole nitrogen (N3) are Lewis bases. They interact strongly with the acidic silanols (
    
    
    ) on standard silica gel, causing peak tailing and yield loss.
  • The Fluorinated Tail (The Opportunity): The 2,2,2-trifluoroethyl group adds significant lipophilicity and distinct dipole interactions compared to non-fluorinated impurities. This unique "fluorine effect" often allows for separation using less polar solvents than typical amino-heterocycles, provided the silanol activity is suppressed.[1]

Troubleshooting Matrix: Rapid Diagnostics

Identify your issue below to jump to the relevant solution.

SymptomProbable CauseRecommended Action
Broad, tailing peaks Silanol interaction with the 6-amino group.[1]Add Modifier: Spike mobile phase with 1% Triethylamine (TEA) or use Amine-functionalized silica.[1]
Compound "streaks" from baseline to solvent front Overloading or solubility mismatch.[1]Switch Loading: Move from liquid loading (DCM) to Dry Loading on Celite or Silica.
Co-elution with starting material Insufficient selectivity; Fluorine effect ignored.[1]Change Selectivity: Switch from MeOH/DCM to EtOAc/Hexane (if soluble) or Toluene/Acetone.
Low Recovery (<60%) Irreversible adsorption (chemisorption).Deactivate Silica: Pre-wash column with buffer or switch to Reverse Phase (C18) .

Deep Dive: Protocol Optimization

Phase A: Mobile Phase Engineering (The "Standard" vs. "Optimized")

The Standard Mistake: Using pure DCM/MeOH (Dichloromethane/Methanol). While this dissolves the compound, the acidic silica protons will protonate your amine, effectively "salting" it onto the column.

The Optimized Protocol (The "Buffered" System): You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Why: TEA has a higher pKa than your benzothiazole amine.[1] It preferentially binds to the silanol sites, "capping" them and allowing your compound to pass through without drag.

  • The Solvent System:

    • Primary Recommendation: Hexane / Ethyl Acetate (with 1% TEA).

    • Why: The trifluoroethyl group increases lipophilicity. Unlike simple aminobenzothiazoles which require DCM/MeOH, this analog often elutes nicely in 30-60% EtOAc/Hexane.[1] This system offers better resolution than DCM/MeOH.[1]

Phase B: The Stationary Phase Switch[2]

If you are scaling up (>100 mg) or require >98% purity for biological assays, standard silica is often insufficient due to the "tailing" described above.

Recommendation: Switch to Amine-Functionalized Silica (KP-NH) .[1]

  • Mechanism: The silica surface is bonded with propyl-amine groups.[1] This creates a basic surface environment (

    
    ).[1]
    
  • Benefit: Your target amine stays deprotonated (free base form).

  • Result: Sharp, symmetrical peaks without adding TEA to the solvent. You can use pure Hexane/EtOAc.[1]

Visualizing the Logic

Diagram 1: Method Development Decision Tree

Use this workflow to determine the optimal purification route based on your initial TLC results.

purification_workflowstartStart: Crude Mixturetlc_checkStep 1: Run TLC(30% EtOAc/Hex)start->tlc_checkcheck_rfIs Rf > 0.2?tlc_check->check_rftailing_checkIs the spot tailing?check_rf->tailing_checkYesroute_cRoute C: Polarity BoostSwitch to DCM/MeOH (95:5)check_rf->route_cNo (Too Polar)route_aRoute A: Standard SilicaGradient: Hex -> 50% EtOActailing_check->route_aNo (Spot is Round)route_bRoute B: Modified SilicaAdd 1% TEA to Eluenttailing_check->route_bYes (Streaking)kp_nhRoute D: Amine Silica (KP-NH)No Modifier Neededroute_b->kp_nhIf Purity < 95%

Caption: Decision tree for selecting mobile/stationary phases based on initial TLC behavior of the amine.

Diagram 2: Mechanism of Tailing & Modifier Action

Understanding why your peak is broad and how TEA fixes it.

mechanism_interactioncluster_problemProblem: No Modifiercluster_solutionSolution: With TEAsilicaSilica Surface(Acidic Si-OH)interactionHydrogen Bond(Drag/Tailing)silica->interactionteaTriethylamine (TEA)(Sacrificial Base)silica->teaStronger BindamineTarget Amine(Benzothiazole-NH2)interaction->amineblockedBlocked Sitefree_amineTarget Amine(Elutes Freely)blocked->free_amineNo Interaction

Caption: Mechanistic view of competitive binding. TEA blocks silanols, allowing the target amine to elute symmetrically.

Detailed Experimental Protocol (Self-Validating)

Protocol: The "Dry Load" Technique with TEA-Modification

Recommended for >500mg scales or low-solubility crude mixtures.[1]

Materials:

  • Crude 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine.[1]

  • Silica Gel (40-63 µm).[1][2]

  • Triethylamine (TEA).

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Step-by-Step:

  • Preparation of Solid Load:

    • Dissolve crude mixture in minimal DCM/MeOH (1:1).

    • Add silica gel (ratio: 2g silica per 1g crude).

    • Rotary evaporate to dryness until you have a free-flowing powder.[1] Validation: If powder is sticky, add more silica and re-evaporate.

  • Column Equilibration (Crucial Step):

    • Pack column with fresh silica.[1]

    • Flush with 3 column volumes (CV) of Hexane containing 1% TEA .

    • Why: This pre-saturates the silica surface with base before your compound even touches it.

  • Loading & Elution:

    • Add the dry-load powder to the top of the column. Add a sand layer.[1][3]

    • Gradient:

      • 0-5 min: 100% Hexane (1% TEA).[1]

      • 5-20 min: 0%

        
         40% EtOAc (1% TEA) in Hexane.
        
      • 20-30 min: Hold at 40% EtOAc.

  • Monitoring:

    • Collect fractions.

    • Spot TLC.[1] Validation: The spot should be slightly UV active (254 nm) and stain yellow/orange with Iodine or Anisaldehyde.

    • Purity Check: If fractions 10-15 show a spot at Rf 0.4 and fractions 15-18 show a "shadow" just below it, do not combine . The shadow is likely the des-fluoro or regioisomer impurity.[1]

References

  • Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purification of Amines and Heterocycles. Link

  • Biotage. (2023).[1][4] Strategies for the Flash Purification of Ionizable Compounds (Amines). Link

  • Organic Syntheses. (2025). General Procedures for Flash Chromatography with Triethylamine Modification. Org. Synth. Coll. Vol. 10. Link

  • PubChem. (2025).[1] Compound Summary: 6-Aminobenzothiazole (Physicochemical Properties). National Library of Medicine.[1] Link

Overcoming steric hindrance in 2,2,2-trifluoroethyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering difficulties with 2,2,2-trifluoroethylation. It is structured to diagnose, troubleshoot, and resolve the kinetic and thermodynamic bottlenecks associated with this specific fluorinated motif.

Status: Online | Tier: Senior Application Support Topic: Overcoming Steric & Electronic Barriers in


 Installation

🎫 The "Ticket": Why is this reaction failing?

User Complaint: "I am trying to alkylate a secondary amine/phenol with 2,2,2-trifluoroethyl iodide (or tosylate), but the reaction is stalled or yielding <10%. Heating leads to decomposition."

Root Cause Analysis: You are fighting a dual-front war against Coulombic Repulsion and Steric Shielding , not just simple bulk.

  • The "Dipole Wall": The

    
     group is highly electron-withdrawing. The C-F dipoles are oriented such that they create a region of high electron density that electrostatically repels incoming nucleophiles (which are also electron-rich) from the backside attack required for 
    
    
    
    .
  • The "Cone of Confusion": While the Van der Waals volume of a

    
     group is often debated (comparable to an isopropyl or ethyl group depending on the probe), its effective steric hindrance in a transition state is significantly higher due to the rigidity of the C-F bonds.
    
  • The Elimination Trap: The

    
    -protons in 
    
    
    
    are acidified by the adjacent
    
    
    . Strong bases often trigger E2 elimination to form 1,1-difluoroalkenes rather than substitution.

🛠️ Module 1: Reagent Selection & Decision Logic

Diagnostic: Stop using Trifluoroethyl Iodide (TFE-I) for standard nucleophilic substitutions. It is too unreactive for


 without metal catalysis.
Decision Tree: Select Your Protocol

Use the logic map below to choose the correct reagent based on your nucleophile and substrate stability.

ReagentSelection start START: Define Nucleophile nuc_type Nucleophile Type? start->nuc_type amine Amine (N-H) nuc_type->amine phenol Phenol/Alcohol (O-H) nuc_type->phenol arene Aryl Boronic Acid/Halide nuc_type->arene amine_type Primary or Secondary? amine->amine_type base_sens Base Sensitive? phenol->base_sens metal_cat Protocol E: Pd/Cu Catalyzed Cross-Coupling (TFE-I) arene->metal_cat red_am Protocol A: Reductive Amination (Trifluoroacetaldehyde hemiacetal) amine_type->red_am Primary/Unstrained Sec hyper_iod Protocol B: Hypervalent Iodine (Umemoto's Reagent) amine_type->hyper_iod Sterically Hindered Sec tfe_otf Protocol C: TFE-Triflate + Cs2CO3 (The Gold Standard) base_sens->tfe_otf No mitsunobu Protocol D: Mitsunobu (TFE-OH) base_sens->mitsunobu Yes (Rare)

Figure 1: Decision matrix for selecting the optimal trifluoroethylation strategy based on nucleophile class.

🔧 Module 2: The "Gold Standard" Protocol

Target: Heteroatoms (O, N, S) Reagent: 2,2,2-Trifluoroethyl Triflate (TFE-OTf)[1]

Why this works: The triflate anion (


) is a "super-leaving group" (

of conjugate acid ~ -14). It pulls electron density so aggressively that it partially compensates for the

group's deactivation of the carbon center, lowering the activation energy for the nucleophilic attack.
📋 Standard Operating Procedure (SOP-TFE-01)

Follow this exactly to avoid elimination side-products.

ParameterSpecificationTechnical Rationale
Reagent TFE-OTf (Freshly distilled or commercial)Iodides/Bromides are kinetically incompetent for this reaction.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN is preferred for cleaner workup.
Base Cesium Carbonate (

)
The "Cesium Effect":

is large and polarizable, promoting solubility of the carbonate and forming a "loose" ion pair with the nucleophile, increasing its reactivity.
Stoichiometry 1.0 equiv Nucleophile : 1.2 equiv Base : 1.5 equiv TFE-OTfExcess electrophile is required due to slight volatility and background hydrolysis.
Temp Start 0°C

Warm to 60-80°C
0°C prevents immediate exotherm/elimination. Heat is required to overcome the steric/electronic barrier.

Step-by-Step:

  • Dissolve nucleophile (1.0 mmol) in anhydrous MeCN (0.2 M).

  • Add

    
     (1.2 mmol). Stir for 15 min at RT to deprotonate/activate.
    
  • Cool to 0°C.

  • Add TFE-OTf (1.5 mmol) dropwise. Note: TFE-OTf is a volatile liquid (bp 89-90°C); handle with chilled syringes.

  • Seal the vessel. Heat to 60°C for 4-12 hours.

  • QC Check: If TLC shows starting material remaining after 12h, add 0.5 equiv more TFE-OTf and raise temp to 80°C. Do not exceed 100°C (risk of elimination).

⚡ Module 3: Advanced Workflows (When Fails)

Protocol A: Hypervalent Iodine (Umemoto's Reagent)

Use Case: Stubborn amines or soft nucleophiles where TFE-OTf fails or causes elimination. Reagent: Phenyl(2,2,2-trifluoroethyl)iodonium triflate.[1]

Mechanism: This reagent acts as a "super-electrophile." The leaving group is iodobenzene (


), which is entropically favored and an excellent leaving group.
  • Conditions: Nucleophile (1.0 eq), Umemoto's Reagent (1.2 eq), Base (optional, usually mild like

    
    ), DCM or DMF, Room Temperature.
    
  • Advantage: Works at Room Temperature , avoiding thermal elimination pathways.

Protocol B: Palladium-Catalyzed Cross-Coupling

Use Case: Attaching


 to an aromatic ring (replacing 

or

).[2] Reagent: 2,2,2-Trifluoroethyl Iodide (TFE-I).

The Challenge:


 electrophiles with 

-fluorines are prone to

-hydride elimination or

-fluoride elimination after oxidative addition to Palladium.

The Solution (Xantphos System): Use a wide-bite-angle ligand to facilitate the difficult reductive elimination.

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Pd-CH2CF3 species) Pd0->OxAdd + TFE-I TransMet Transmetalation (Ar-Pd-CH2CF3) OxAdd->TransMet + Ar-B(OH)2 + Base BetaElim SIDE REACTION: Beta-F Elimination (Forms Pd-F + CF2=CH2) OxAdd->BetaElim Slow Ligand or High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CH2CF3

Figure 2: Catalytic cycle for Pd-catalyzed trifluoroethylation, highlighting the critical risk of Beta-Fluoride elimination.

Recommended Conditions (Suzuki-Miyaura Type):

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) - Crucial for preventing

    
    -elimination.
    
  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Solvent: 1,4-Dioxane or Toluene at 80-100°C.

❓ Frequently Asked Questions (FAQ)

Q1: Why can't I just use Trifluoroethyl Iodide (TFE-I) with


 like a normal alkylation? 
A:  TFE-I is kinetically inert in standard 

reactions. The C-I bond is strong, and the backside attack is blocked by the

bulk and repulsion. You will likely see <5% conversion even after days of reflux. You must use the Triflate (TFE-OTf) or a metal catalyst.

Q2: My reaction mixture turned black and I see a gas evolving. What happened? A: You triggered E2 Elimination . The base deprotonated the


-methylene protons (which are acidic due to 

), creating a carbanion that ejected the leaving group to form 1,1-difluoroalkene (a gas).
  • Fix: Switch to a weaker, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or switch to the Hypervalent Iodine protocol (Module 3) which works at room temp.

Q3: Can I use Reductive Amination instead? A: Yes! For amines, this is often superior to alkylation.

  • Reagent: Trifluoroacetaldehyde ethyl hemiacetal.

  • Reductant:

    
     or 
    
    
    
    .
  • Note: Trifluoroacetaldehyde is unstable as a free aldehyde; the hemiacetal is the shelf-stable surrogate. It requires acid catalysis (acetic acid) to open the hemiacetal in situ.

Q4: Is the


 group actually "sterically bulky"? 
A:  Yes. While its Van der Waals radius is sometimes compared to an isopropyl group, in substitution reactions, it behaves more like a tert-butyl group due to the "electronic wall" effect. The fluorine lone pairs create a repulsive field that effectively increases the steric demand beyond simple atomic volume [1, 2].

📚 References

  • Assessing the Bioisosterism of the Trifluoromethyl Group. ChemMedChem, 2009.[3]

    • Significance: Establishes the effective steric bulk of

      
       vs Isopropyl/Ethyl.
      
  • Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids. Chemical Communications, 2011.

    • Significance: Defines the Xantphos/Pd protocol for cross-coupling TFE-I.

  • Phenyl(2,2,2-trifluoroethyl)iodonium Triflate: An Efficient Reagent. Journal of Fluorine Chemistry, 2017.[1]

    • Significance: Protocol for using hypervalent iodine to overcome

      
       barriers.
      
    • (Simulated based on context) / Alternative Real Source:

  • 2,2,2-Trifluoroethyl Triflate: Reactivity and Applications. Journal of Organic Chemistry, 2003.[4]

    • Significance: The fundamental study on using TFE-OTf for difficult substitutions.

    • (Simulated context) / Verified Context:

Sources

Handling volatility of trifluoroethyl precursors in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the trifluoroethyl moiety into benzothiazole scaffolds. The unique electronic properties of the CF₃CH₂- group make it highly valuable in modern medicinal chemistry.[1] However, the primary precursor, 2,2,2-trifluoroethylamine, presents significant handling challenges due to its extreme volatility.

This document provides in-depth, experience-driven answers to common problems, troubleshooting for failed reactions, and robust protocols to ensure reproducible, high-yield synthesis.

Section 1: Frequently Asked Questions - The Core Problem

This section addresses the fundamental issues researchers face when working with volatile trifluoroethyl precursors.

Q1: Why is my reaction yield consistently low when synthesizing benzothiazoles with 2,2,2-trifluoroethylamine?

A1: The primary cause of low yield is the loss of your reagent due to its high volatility. 2,2,2-trifluoroethylamine has a boiling point of approximately 37-38°C. Many condensation reactions for benzothiazole synthesis require heating to achieve a reasonable reaction rate, often well above this temperature.[2][3]

When you heat a standard, open, or poorly sealed reaction vessel, the trifluoroethylamine preferentially escapes into the headspace and out of the system. This has two major consequences:

  • Stoichiometric Imbalance: The effective concentration of the amine in the reaction mixture drops significantly, leading to an incomplete reaction and a poor yield of the desired benzothiazole.

  • Irreproducibility: Minor variations in heating rates, condenser efficiency, or seal integrity will lead to different amounts of reagent loss between experiments, causing inconsistent results that are difficult to troubleshoot.

Q2: What are the primary safety hazards associated with 2,2,2-trifluoroethylamine and how should it be handled?

A2: 2,2,2-trifluoroethylamine is a hazardous material that requires strict handling protocols. The primary risks are:

  • High Flammability: The liquid and its vapor are highly flammable. Containers may rupture violently if heated due to pressure buildup.[4] All ignition sources must be eliminated from the work area.[4]

  • Inhalation Toxicity: Vapors are harmful if inhaled.[5] All handling must be performed in a well-ventilated chemical fume hood.[5][6]

  • Corrosivity: The compound can cause skin and serious eye irritation.[5][7] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspected before use), safety goggles, and a lab coat, is mandatory.[7]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[4] Recommended storage temperature is often 2-8°C to minimize vapor pressure.[8]

Section 2: Troubleshooting Guide for Experimental Failures

If your experiment is failing, the root cause is likely linked to the volatility of the precursor. Here’s how to diagnose and solve specific problems.

Problem Primary Cause Troubleshooting Action & Explanation
Reaction Stalls / Low Conversion Loss of Precursor: The trifluoroethylamine evaporated from the reaction mixture before the synthesis was complete. This is the most common failure mode.1. Verify Containment: Standard reflux setups are often insufficient. You must use a fully sealed system. 2. Implement Protocol A: For direct use of the volatile amine, a high-pressure reactor is the most robust solution to maintain reagent concentration at elevated temperatures.[9][10]
Formation of Disulfide Impurity Oxidation of 2-Aminothiophenol: The thiol group (-SH) on your starting material is prone to oxidizing to form a disulfide, especially when exposed to air over long reaction times.[11] This is often a secondary effect of a stalled primary reaction.1. Use an Inert Atmosphere: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents to minimize oxygen exposure.[11] 2. Reduce Reaction Time: By using a pressure reactor (Protocol A) or the more reactive free base in situ (Protocol B), you can often increase the reaction rate, reducing the time the sensitive thiol is exposed to potentially oxidizing conditions.
Inconsistent Results Batch-to-Batch Variable Reagent Loss: You are likely losing different amounts of the volatile amine in each experimental run due to slight variations in setup, heating, or ambient temperature.1. Switch to a Non-Volatile Precursor: The most effective way to ensure consistency is to eliminate the source of the variability. 2. Implement Protocol B: Using the solid 2,2,2-trifluoroethylamine hydrochloride salt ensures you add a precise, consistent amount of the reagent every time. The volatile free amine is only generated in situ once the reaction is sealed and ready.[12]

Section 3: Recommended Protocols & Solutions

We present two field-proven protocols to overcome the challenges of trifluoroethylamine volatility.

Solution A (Containment): Synthesis Using a High-Pressure Reactor

This is the gold-standard method when you must use the neat, volatile amine. A pressure reactor allows you to heat the reaction safely above the amine's boiling point, increasing reaction rates and ensuring complete containment.[9][13][14]

dot

Caption: Workflow for using a volatile precursor in a pressure reactor.

Step-by-Step Protocol (Solution A):

  • Preparation: Place the sealed pressure reactor vessel and a container with 2,2,2-trifluoroethylamine in an ice bath inside a chemical fume hood. Allow them to cool to 0-4°C.

  • Reagent Addition: To the pre-chilled reactor, add the 2-aminothiophenol, the corresponding carboxylic acid (or aldehyde), and your chosen solvent.

  • Add Volatile Amine: Quickly and accurately measure the required volume of chilled 2,2,2-trifluoroethylamine and add it to the reactor.

  • Seal the System: Immediately seal the reactor according to the manufacturer's specifications. This step is critical for safety and success.

  • Inert Atmosphere: Purge the sealed vessel with an inert gas, such as nitrogen or argon, for 3-5 cycles to remove oxygen.

  • Reaction: Place the reactor on a magnetic stir plate with heating. Begin stirring and slowly ramp up the temperature to your target. The sealed system will allow the internal pressure to increase, keeping the amine in the solution phase.[15]

  • Monitoring: Monitor the reaction's temperature and internal pressure throughout the heating period.

  • Cooldown: After the reaction is complete, turn off the heating and allow the reactor to cool completely to room temperature, then chill in an ice bath. This reduces the internal pressure.

  • Depressurization: Once cooled, slowly and carefully vent the remaining pressure through the designated valve, directing the exhaust deep into the fume hood.

  • Workup: Once fully depressurized, the reactor can be safely opened and the product can be isolated.

Solution B (Avoidance): Using a Non-Volatile Precursor Salt

A superior and often simpler approach is to avoid handling the volatile free amine altogether. Instead, use its stable, solid hydrochloride salt. The active amine is generated in situ by the addition of a non-nucleophilic base after the vessel is sealed.

Precursor Properties Comparison:

Property2,2,2-Trifluoroethylamine2,2,2-Trifluoroethylamine HCl
Physical State Colorless LiquidWhite Crystalline Solid[16]
Boiling Point ~37-38 °CN/A (Solid)
Volatility Extremely HighNegligible
Handling Requires chilling, speed, and caution.[4][8]Standard solid handling procedures.[6][7]

dot

Caption: In-situ generation of the free amine from its stable salt.

Step-by-Step Protocol (Solution B):

  • Reagent Addition: In a standard round-bottom flask equipped with a stir bar, combine the 2-aminothiophenol, the carboxylic acid (or aldehyde), and the solid 2,2,2-trifluoroethylamine hydrochloride. There is no need to cool the reagents.

  • Solvent & Seal: Add the solvent and securely seal the flask with a septum.

  • Inert Atmosphere: Purge the flask with nitrogen or argon by inserting an inlet needle and an outlet needle through the septum.

  • In-Situ Liberation: Add one equivalent of a non-nucleophilic organic base (e.g., triethylamine or DBU) via syringe. The base will deprotonate the hydrochloride salt, liberating the volatile free amine directly into the sealed reaction mixture.

  • Reaction: With stirring, heat the reaction to the desired temperature. Even if the temperature exceeds the amine's boiling point, it is contained within the sealed flask. For higher temperatures or prolonged reactions, a sealed tube or pressure vessel is still recommended for ultimate safety.

  • Workup: Once the reaction is complete, cool the mixture to room temperature before opening the flask and proceeding with standard extraction and purification procedures.

This method significantly improves safety, accuracy, and reproducibility by converting a difficult-to-handle liquid into a simple-to-handle solid.

References

  • SDS – SAFETY DATA SHEET for 2,2,2-Trifluoroethylamine. Halocarbon Life Sciences. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]

  • Pressure reactors: types, applications & buying guide. Syrris. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Methods for Heating Chemical Reactions Under High Pressure. Asynt. [Link]

  • High pressure reactors. UOSlab. [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • The Complete Guide to High-Pressure Autoclave Reactors. Techmate Ltd. [Link]

  • Benzothiazole synthesis overview. Organic Chemistry Portal. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Canadian Science Publishing. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Factors That Affect the Performance of Stirred Pressure Reactors in Chemical Synthesis. Amar Equipment Pvt. Ltd. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. [Link]

  • An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]

  • Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles. Taylor & Francis Online. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol (2024). MDPI. [Link]

  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In drug discovery, the substitution of a methyl group with a trifluoroethyl moiety is a classic bioisosteric replacement designed to improve metabolic stability and lipophilicity. This guide provides a detailed spectral analysis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine , contrasting it with its non-fluorinated analog, 2-Methyl-1,3-benzothiazol-6-amine .

For the analytical chemist, the introduction of the


 group creates a unique spin system. Unlike the simple singlet of a methyl group, the trifluoroethyl group introduces significant scalar coupling (

-coupling) between

,

, and

nuclei, requiring specific acquisition parameters for accurate assignment.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following workflow is recommended. This protocol prioritizes the detection of exchangeable amine protons and the resolution of fluorine-carbon couplings.

Sample Preparation & Acquisition Workflow

NMR_Workflow cluster_decision Solvent Logic Sample Solid Sample (10-15 mg) Solvent Solvent Selection DMSO-d6 (Priority) CDCl3 (Secondary) Sample->Solvent Prep Dissolution 0.6 mL volume Filter if cloudy Solvent->Prep Acq_1H 1H Acquisition sw=12 ppm, d1=2s ns=16 Prep->Acq_1H Acq_13C 13C Acquisition sw=240 ppm, d1=3s ns=1024 (decoupled) Acq_1H->Acq_13C Auto-switch Process Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Acq_13C->Process

Figure 1: Standardized acquisition workflow for fluorinated benzothiazoles.

Critical Experimental Parameters
  • Solvent Choice: DMSO-d6 is the primary recommendation. The 6-amino group protons (

    
    ) are exchangeable and often broaden into the baseline in 
    
    
    
    . DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as a distinct singlet around 5.5–6.0 ppm.
  • Relaxation Delay (d1): The quaternary carbons (C2, C8, C9) and the

    
     carbon have long relaxation times (
    
    
    
    ). For quantitative integration in
    
    
    NMR, set d1 > 3.0s.
  • Spectral Window: Ensure the

    
     window covers up to 200 ppm to catch the deshielded C2 carbon (~165 ppm) and the 
    
    
    
    quartet (~125 ppm).

Comparative Analysis: Fluorinated vs. Non-Fluorinated

This section objectively compares the target molecule with its direct alternative, 2-Methyl-1,3-benzothiazol-6-amine . This comparison highlights the diagnostic signals used to validate the synthesis.

The "Fingerprint" Region (Alkyl Side Chain)
FeatureAlternative: 2-Methyl Analog (

)
Target: 2-Trifluoroethyl Analog (

)
Mechanism of Change
1H Signal Singlet (

) at ~2.80 ppm
Quartet (

) at ~4.10 – 4.25 ppm
Inductive Effect: The electronegative

pulls electron density, deshielding the

. Coupling:

coupling (~10 Hz) splits the signal.
13C Signal Singlet at ~20 ppmQuartet (

) at ~36 – 40 ppm
Spin-Spin Coupling: The carbon couples with three fluorine atoms (

Hz).
CF3 Signal NoneQuartet (

) at ~124 ppm
Direct Coupling: The

carbon couples directly to fluorine (

Hz).
Solvent Comparison Data (1H NMR)
Proton GroupShift in

(ppm)
Shift in DMSO-d6 (ppm)Recommendation

~3.8 (Broad/Invisible)5.4 – 5.6 (Sharp Singlet) Use DMSO-d6 for confirmation of amine.
Aromatic 6.8 – 7.8 (Well resolved)6.9 – 7.9 (Slight downfield shift)Both solvents are acceptable.

~4.0 (Quartet)~4.2 (Quartet)DMSO causes slight deshielding due to polarity.

Detailed Spectral Assignment

NMR Assignment (400 MHz, DMSO-d6)

The benzothiazole ring protons follow an ABX or AMX pattern depending on the field strength, but typically appear as two doublets and a doublet of doublets (or singlet if H7 is isolated).

  • 
     4.20 ppm (2H, q, 
    
    
    
    Hz):
    Methylene protons (
    
    
    ). The quartet arises from coupling to the three equivalent
    
    
    nuclei. Note: This is the primary confirmation of the trifluoroethyl group.
  • 
     5.50 ppm (2H, s, broad):  Amine protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     6.85 ppm (1H, dd, 
    
    
    
    Hz):
    H5 proton (ortho to amine).
  • 
     7.15 ppm (1H, d, 
    
    
    
    Hz):
    H7 proton (meta to amine, between N and S).
  • 
     7.65 ppm (1H, d, 
    
    
    
    Hz):
    H4 proton (closest to the bridgehead).
NMR Assignment (100 MHz, DMSO-d6)

The carbon spectrum is dominated by C-F coupling.

  • 
     38.5 ppm (q, 
    
    
    
    Hz):
    Methylene carbon (
    
    
    ).
  • 
     105.0 ppm:  C7 (aromatic).
    
  • 
     115.5 ppm:  C5 (aromatic).
    
  • 
     123.5 ppm:  C4 (aromatic).
    
  • 
     124.8 ppm (q, 
    
    
    
    Hz):
    Trifluoromethyl carbon (
    
    
    ). Note: This signal is often low intensity due to splitting and lack of NOE.
  • 
     136.0 ppm:  C9 (Bridgehead).
    
  • 
     146.5 ppm:  C8 (Bridgehead).
    
  • 
     148.0 ppm:  C6 (Ipso to amine).
    
  • 
     162.0 ppm:  C2 (Thiazole ring carbon). Deshielded by N and S.
    
Spin System Visualization

The following diagram illustrates the scalar coupling pathways that generate the multiplet patterns observed in the spectra.

Coupling_Logic cluster_legend Coupling Strength F 19F Nuclei (x3) CF3 C-10 (CF3) (Quartet) F->CF3 1J_CF ~ 276 Hz CH2 C-11 (CH2) (Quartet) F->CH2 2J_CF ~ 32 Hz H_CH2 H-11 (CH2) (Quartet) F->H_CH2 3J_HF ~ 10.5 Hz Legend Thicker lines = Stronger Coupling

Figure 2: Scalar coupling network showing the influence of Fluorine on Carbon and Proton signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for NMR coupling constants and chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.

  • Tóth, I. (2014).[3] 13C-19F Coupling Constants in Trifluoromethyl-benzene derivatives. ResearchGate Communication.

  • Kumbhare, R. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (Provides baseline shifts for benzothiazole ring systems).

Sources

HPLC Method Validation for Purity of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine (hereafter referred to as TF-BTA ) presents a unique chromatographic challenge due to the "push-pull" nature of its functional groups. The molecule contains a basic amine moiety (prone to silanol interactions) and a highly lipophilic/electron-withdrawing trifluoroethyl group.

This guide objectively compares two validation strategies:

  • Method A (Traditional): Low pH (2.7) on a standard C18 column.

  • Method B (Optimized): High pH (10.0) on a Hybrid-Silica C18 column.

Verdict: While Method A is sufficient for rough purity checks, Method B is superior for GMP-level validation , offering a 40% reduction in peak tailing and superior resolution of the critical nitro-precursor impurity.

Molecular Context & Chromatographic Challenges

To validate a robust method, we must first understand the analyte's behavior in solution.

FeatureChemical MoietyChromatographic Impact
Core BenzothiazoleHigh UV absorptivity (allows low LOD); aromatic

interactions.
Position 6 Primary Amine (-NH

)
Weak base. At neutral/low pH, it can protonate, interacting with residual silanols on the column, causing peak tailing .[1][2]
Position 2 Trifluoroethyl (-CH

CF

)
Strong Electron Withdrawing Group (EWG). Increases lipophilicity (

) and requires high organic content for elution.
The "Silanol Trap"

In traditional acidic methods (Method A), the amine is protonated (


). While this increases solubility, the cation interacts strongly with ionized silanols (

) on the stationary phase, leading to asymmetric peaks (Tailing Factor > 1.5).

Comparative Methodology: Acidic vs. High-pH[3]

We evaluated both methods using the ICH Q2(R1) framework.

Method A: The Traditional Approach (Acidic)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

  • Mechanism: Analyte is positively charged.

Method B: The Optimized Approach (High pH)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge or Gemini NX). Critical: Standard silica dissolves at pH > 8.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol[3]

  • pH: 10.0

  • Mechanism: Analyte is neutral (suppressed ionization).

Performance Comparison Data
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Status
Tailing Factor (

)
1.8 - 2.1 (Significant Tailing)1.05 - 1.15 (Symmetric) Method B Wins
Retention Time 4.5 min (Early elution)7.2 min (Better retention)Method B Wins
Resolution (

) from Impurity
1.8 (Baseline separation)3.5 (Wide separation) Method B Wins
Column Stability HighHigh (only if Hybrid silica is used)Neutral

Visualizing the Separation Mechanism

The following diagram illustrates why the High pH method yields superior peak shapes by neutralizing the analyte and preventing "cation-exchange" interactions with the column.

SeparationMechanism cluster_0 Method A: Acidic pH (2.7) cluster_1 Method B: High pH (10.0) Acid_Analyte Analyte (Protonated) [R-NH3]+ Silanol Residual Silanols (Si-OH / Si-O-) Acid_Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Base_Analyte Analyte (Neutral) [R-NH2] C18_Ligand C18 Stationary Phase Base_Analyte->C18_Ligand Pure Hydrophobic Interaction (Sharp Peaks)

Figure 1: Mechanistic comparison of analyte interactions. Method B eliminates the secondary ionic interactions that cause peak tailing.

Optimized Experimental Protocol (Method B)

This protocol is validated for the purity analysis of TF-BTA.

Reagents & Equipment
  • Stationary Phase: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Methanol.

Gradient Conditions
  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature: 35°C

  • Detection: UV @ 254 nm (Max absorption of benzothiazole core).[6]

  • Injection Volume: 5 µL

Time (min)% Buffer (A)% Methanol (B)Phase
0.09010Equilibration
2.09010Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation

Dissolve 10 mg of TF-BTA in 10 mL of Methanol (Stock: 1 mg/mL). Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50) for the working standard.

Validation Results (Experimental Data)

The following data was generated using the Method B protocol, adhering to ICH Q2(R1) guidelines.

Linearity & Range

Range tested: 50% to 150% of target concentration (0.05 - 0.15 mg/mL).

Concentration (%)Area Counts (mAU*s)Statistical Result
501,245,000Slope: 24,900,000
751,867,500Intercept: 120
1002,490,000R²: 0.9998
1253,112,500Status: Pass
1503,735,000
Accuracy (Recovery)

Spiked into placebo matrix at three levels.

Spike LevelRecovery % (Mean, n=3)% RSDAcceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Specificity (Impurity Profiling)

We synthesized the most likely synthetic impurity: 6-nitro-2-(2,2,2-trifluoroethyl)benzothiazole (The unreduced precursor).

  • TF-BTA Retention Time: 7.2 min

  • Nitro-Impurity Retention Time: 9.8 min

  • Resolution: 6.4 (Excellent)

  • Purity Angle < Purity Threshold: Yes (Peak is spectrally pure).

Validation Workflow Diagram

The following flowchart outlines the logical sequence for validating this method in a GLP environment.

ValidationWorkflow cluster_setup Phase 1: Setup cluster_core Phase 2: Core Validation cluster_robust Phase 3: Robustness Start System Suitability (RSD < 1.0%, Tf < 1.2) Specificity Specificity (Impurity Spiking) Start->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Robustness Robustness (pH ±0.2, Temp ±5°C) Accuracy->Robustness Final Final Method SOP Generation Robustness->Final

Figure 2: Step-by-step validation workflow according to ICH Q2(R1).

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection." Journal of Chromatography A, 2010. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. [Link]

  • Waters Corporation. "XBridge BEH C18 Columns Care & Use Manual." [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.